Ganoderic acid D2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,25-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUOVOXWPIXOR-OHISEBISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ganoderic Acid D2: A Technical Whitepaper on its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. This technical guide focuses on Ganoderic acid D2, providing a comprehensive overview of its discovery, detailed methodologies for its isolation and purification, and an in-depth exploration of its biological activities and associated signaling pathways. While specific research on this compound is limited, this paper draws upon the extensive body of knowledge available for the closely related and well-studied Ganoderic acid D and other major ganoderic acids to infer and present potential characteristics and experimental approaches. All quantitative data is summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, logical workflows and signaling pathways are visually represented using diagrams to enhance understanding.
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional medicine in East Asia for centuries.[1] Its therapeutic properties are largely attributed to a rich diversity of bioactive compounds, among which the triterpenoids, particularly ganoderic acids, are prominent.[2] These compounds are recognized for a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and hepatoprotective activities.[1][3]
This whitepaper specifically addresses this compound (Molecular Formula: C30H42O8, Molecular Weight: 530.65 g/mol ). Although identified as a constituent of Ganoderma lucidum, detailed scientific literature exclusively focused on this compound is scarce.[4][5] Therefore, this guide leverages the substantial research conducted on Ganoderic acid D and other significant ganoderic acids to provide a thorough technical resource for the scientific community.
Discovery and Isolation
The discovery of ganoderic acids dates back several decades, with numerous distinct compounds identified from the fruiting bodies, spores, and mycelia of Ganoderma lucidum.[6][7] The isolation of these triterpenoids is a multi-step process involving extraction, fractionation, and purification.
Extraction Methodologies
The initial step in obtaining ganoderic acids involves the extraction from Ganoderma lucidum biomass. The choice of extraction method significantly impacts the yield and purity of the final product.
Table 1: Comparison of Extraction Methods for Ganoderic Acids
| Extraction Method | Solvent(s) | Typical Parameters | Advantages | Disadvantages | Reference(s) |
| Conventional Solvent Extraction | Ethanol (95-100%), Methanol | Temperature: 60-80°C; Time: 2-6 hours | Simple, low-cost equipment | Time-consuming, high solvent consumption, potentially lower efficiency | [5] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (50-95%) | Power: 210-565 W; Time: 5-100 min; Temperature: 30-80°C | Faster, more efficient, reduced solvent usage | Potential for degradation of heat-sensitive compounds | [5] |
Purification Strategies
Following crude extraction, a series of chromatographic techniques are employed to isolate and purify individual ganoderic acids.
Quantitative Data
Table 2: Reported Yields of Ganoderic Acids from Ganoderma lucidum
| Ganoderic Acid | Source Material | Extraction/Purification Method | Yield | Reference(s) |
| Total Ganoderic Acids | Fermentation Broth | Ethanol Extraction | Up to 21.2 mg/100 mL | [8] |
| Ganoderic Acid H | Fruiting Body Powder | Optimized Ethanol Extraction | 2.09 mg/g | [7] |
| Ganoderic Acid A | Fruiting Body | Ethanol Extraction, Column Chromatography | Total yield of 35% from crude extract | [9] |
Biological Activities and Signaling Pathways
Ganoderic acids, as a class, exhibit a remarkable range of biological activities. It is plausible that this compound shares some of these properties.
Anti-Cancer Activity
Numerous studies have demonstrated the cytotoxic effects of ganoderic acids against various cancer cell lines. This is often attributed to the induction of apoptosis and cell cycle arrest.
Table 3: In Vitro Cytotoxicity of Selected Ganoderic Acids
| Compound | Cell Line | IC50 Value | Reference(s) |
| Ganoderenic Acid D | Hep G2 (Liver Cancer) | 0.14 ± 0.01 mg/mL | [7] |
| Ganoderenic Acid D | HeLa (Cervical Cancer) | 0.18 ± 0.02 mg/mL | [7] |
| Ganoderenic Acid D | Caco-2 (Colorectal Cancer) | 0.26 ± 0.03 mg/mL | [7] |
Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: Ganoderic acid DM has been shown to induce autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[10] Similarly, Ganoderic acid D has been reported to inhibit cancer cell proliferation via the mTOR signaling pathway.[11]
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Biosynthesis of Ganoderic Acid D2 in Ganoderma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids that are the principal bioactive compounds found in the medicinal mushroom Ganoderma lucidum and its related species. These compounds exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Among the numerous identified GAs, Ganoderic acid D2 (GA-D2) has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the GA-D2 biosynthesis pathway, presenting key enzymes, intermediates, and regulatory mechanisms. It also includes a compilation of quantitative data and detailed experimental protocols to aid researchers in this field.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound, like all ganoderic acids, originates from the mevalonate (MVA) pathway, which produces the precursor lanosterol. The subsequent conversion of lanosterol into the diverse array of GAs involves a series of complex oxidation, reduction, and acetylation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). While the complete enzymatic cascade leading to GA-D2 is yet to be fully elucidated, significant progress has been made in identifying key enzymatic steps and the genes encoding them.
The initial steps of the pathway leading to lanosterol are well-established and involve several key enzymes:
-
Acetyl-CoA C-acetyltransferase (AACT)
-
Hydroxymethylglutaryl-CoA synthase (HMGS)
-
Hydroxymethylglutaryl-CoA reductase (HMGR)
-
Mevalonate kinase (MVK)
-
Phosphomevalonate kinase (PMVK)
-
Mevalonate diphosphate decarboxylase (MVD)
-
Isopentenyl diphosphate isomerase (IDI)
-
Farnesyl diphosphate synthase (FPPS)
-
Squalene synthase (SQS)
-
Squalene epoxidase (SE)
-
Lanosterol synthase (LS)
Following the formation of lanosterol, a series of modifications, primarily hydroxylations and oxidations at various carbon positions of the lanostane skeleton, are carried out by cytochrome P450 enzymes. While the specific CYPs responsible for every step in the GA-D2 pathway are not definitively known, research involving heterologous expression in yeast has identified several candidate enzymes that likely play a role in the biosynthesis of various ganoderic acids.
For instance, CYP5150L8 has been shown to catalyze the three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a likely intermediate in the biosynthesis of many GAs[1]. Further modifications, such as the C-28 oxidation of HLDOA by CYP5139G1 to form 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid, have also been identified[2]. Additionally, CYP512U6 has been found to hydroxylate certain ganoderic acids at the C-23 position[3][4]. The biosynthesis of this compound likely involves a specific combination of these and other yet-to-be-identified CYPs that perform oxidations at the C-3, C-7, C-11, C-15, and C-26 positions of the lanosterol backbone.
The proposed biosynthetic pathway from lanosterol to various ganoderic acids, including intermediates that may lead to this compound, is depicted in the following diagram.
Quantitative Data on Ganoderic Acid Production
The production of ganoderic acids, including GA-D2, can be influenced by various factors such as the Ganoderma species, culture conditions, and genetic modifications. The following tables summarize some of the available quantitative data on ganoderic acid production.
| Ganoderic Acid | Strain/Condition | Titer/Yield | Reference |
| Ganoderic Acid A | Ganoderma spp. (cultivated) | 827.50 - 2010.36 µg/g | [5] |
| Ganoderic Acid B | Ganoderma spp. (cultivated) | 16.64 - 916.89 µg/g | [5] |
| 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA) | Engineered S. cerevisiae (expressing cyp5150l8) | 14.5 mg/L | [1] |
| 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) | Engineered S. cerevisiae (expressing cyp5150l8 and cyp5139g1) | 2.2 mg/L | [2] |
| Total Ganoderic Acids | G. lucidum (two-stage liquid culture) | 3.19 mg/100 mg DW | [6] |
| Total Ganoderic Acids | G. lucidum (optimized liquid static culture) | 963 mg/L | [7][8] |
| Ganoderic Acid T, S, Me | G. lucidum (fruiting body, immature stage) | 16.5, 14.3, 12.5 µ g/100 mg DW | [9] |
Experimental Protocols
Extraction and Quantification of Ganoderic Acids by HPLC
This protocol outlines a general method for the extraction and quantification of ganoderic acids from Ganoderma mycelia or fruiting bodies.
Materials:
-
Dried and powdered Ganoderma sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (analytical grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm) and UV detector
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of the dried Ganoderma powder into a centrifuge tube.
-
Add 10 mL of methanol and vortex thoroughly.
-
Perform ultrasonic extraction for 30-60 minutes.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times and pool the supernatants.
-
Evaporate the pooled supernatant to dryness under vacuum.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of Solvent A (0.1% acetic acid in water) and Solvent B (acetonitrile) is commonly used. A typical gradient could be: 0-5 min, 100% A; 20-40 min, 70% A; 40-80 min, 100% B[10].
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a calibration curve using a certified standard of this compound. Identify and quantify GA-D2 in the sample by comparing its retention time and peak area to the standard curve.
-
Cloning and Heterologous Expression of Ganoderma Cytochrome P450s in Saccharomyces cerevisiae
This protocol provides a general workflow for the cloning and functional characterization of Ganoderma CYP genes in yeast.
Materials:
-
Ganoderma lucidum mycelia for RNA extraction
-
RNA extraction kit
-
Reverse transcriptase kit
-
High-fidelity DNA polymerase
-
Gene-specific primers for the target CYP gene
-
Yeast expression vector (e.g., pYeDP60)
-
Saccharomyces cerevisiae host strain (e.g., WAT11)
-
Yeast transformation kit
-
Yeast culture media (SD-Ura, YPGE)
-
Lanosterol or other potential substrates
Procedure:
-
Gene Cloning:
-
Extract total RNA from G. lucidum mycelia.
-
Synthesize first-strand cDNA using reverse transcriptase.
-
Amplify the full-length coding sequence of the target CYP gene from the cDNA using high-fidelity PCR with gene-specific primers containing appropriate restriction sites for cloning.
-
Digest the PCR product and the yeast expression vector with the corresponding restriction enzymes.
-
Ligate the digested CYP gene into the expression vector.
-
Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.
-
-
Yeast Transformation and Expression:
-
Transform the confirmed expression plasmid into the S. cerevisiae host strain using a standard yeast transformation protocol (e.g., lithium acetate method).
-
Select for transformants on appropriate selective media (e.g., SD-Ura).
-
Inoculate a single colony of a positive transformant into selective liquid media and grow overnight.
-
Inoculate the overnight culture into an expression medium (e.g., YPGE) to induce protein expression.
-
-
Functional Characterization:
-
After a suitable induction period (e.g., 48-72 hours), harvest the yeast cells by centrifugation.
-
Resuspend the cells in a buffer and supplement with the substrate (e.g., lanosterol).
-
Incubate the reaction mixture for a specific period.
-
Extract the metabolites from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted metabolites by HPLC or LC-MS to identify the products of the enzymatic reaction.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol describes the analysis of the expression levels of genes involved in the ganoderic acid biosynthesis pathway.
Materials:
-
Ganoderma mycelia from different developmental stages or culture conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., hmgr, sqs, ls, and candidate CYPs) and a reference gene (e.g., 18S rRNA)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from Ganoderma samples using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene[12].
-
Conclusion
The biosynthesis of this compound in Ganoderma is a complex process that begins with the mevalonate pathway to produce lanosterol, followed by a series of modifications catalyzed by cytochrome P450 enzymes. While significant progress has been made in identifying key enzymes and intermediates in the broader ganoderic acid biosynthetic network, the precise enzymatic steps leading to this compound are still under investigation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate this pathway and to develop strategies for enhancing the production of this medicinally important compound. Future research, including the functional characterization of more Ganoderma CYPs and the use of advanced metabolic engineering techniques, will be crucial for a complete understanding of this compound biosynthesis and for harnessing its therapeutic potential.
References
- 1. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-stage culture process for improved production of ganoderic acid by liquid fermentation of higher fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlantis-press.com [atlantis-press.com]
- 10. jfda-online.com [jfda-online.com]
- 11. benchchem.com [benchchem.com]
- 12. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Ganoderic acid D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid D2 is a highly oxygenated tetracyclic triterpenoid derived from the medicinal mushroom Ganoderma lucidum. As a member of the ganoderic acid family, which are lanosterol-type triterpenoids, it has garnered significant interest within the scientific community for its potential pharmacological activities. These compounds are major bioactive constituents of G. lucidum and are believed to contribute to its therapeutic effects, which have been utilized in traditional medicine for centuries. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and a review of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
The physicochemical properties of this compound are crucial for its identification, characterization, and formulation in research and development. The following table summarizes the key quantitative data available for this compound.
| Property | Data | Reference(s) |
| CAS Number | 97653-94-6 | |
| Molecular Formula | C₃₀H₄₂O₈ | |
| Molecular Weight | 530.66 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | Data not available | |
| Solubility | Soluble in Methanol and DMSO | |
| Spectroscopic Data | ||
| UV-Vis (λmax) | Data not available | |
| Infrared (IR) | Data not available | |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available |
Experimental Protocols
The following section details the methodologies for the extraction, purification, and analysis of ganoderic acids, including this compound, from Ganoderma lucidum.
Extraction of Total Ganoderic Acids
This protocol describes a general method for the extraction of triterpenoids from the fruiting bodies of Ganoderma lucidum.
-
Sample Preparation: Dried fruiting bodies of G. lucidum are ground into a fine powder.
-
Solvent Extraction:
-
The powdered sample is subjected to extraction with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
The mixture is heated at 60°C for 2-6 hours with continuous stirring.
-
The supernatant is collected by filtration through an 8-layer gauze, followed by centrifugation at 5000 x g for 20 minutes at 4°C to remove fine particles.
-
The extraction process is repeated on the residue two more times to maximize the yield.
-
-
Concentration: The collected supernatants are combined and concentrated under reduced pressure to obtain a crude extract.
-
Drying: The concentrated extract is freeze-dried to yield the crude ganoderic acid powder.
Purification of this compound
The crude extract containing a mixture of ganoderic acids can be further purified to isolate this compound using chromatographic techniques.
-
Solvent Partitioning:
-
The crude extract is dissolved in water and subjected to liquid-liquid extraction with ethyl acetate. The acidic triterpenoids, including this compound, will partition into the ethyl acetate layer.
-
The ethyl acetate fractions are combined and the solvent is evaporated under reduced pressure to obtain the acidic ethyl acetate soluble material (AESM).
-
-
Column Chromatography:
-
The AESM is applied to a silica gel column.
-
The column is eluted with a gradient system of solvents, such as chloroform/acetone or hexane/ethyl acetate, to separate fractions based on polarity.
-
Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing triterpenoids.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound are further purified using a semi-preparative HPLC system.
-
A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acidified methanol or acetonitrile and water.
-
Detection is performed using a UV detector at an appropriate wavelength (e.g., 252 nm or 254 nm).
-
Fractions corresponding to the peak of this compound are collected.
-
-
Recrystallization: The final step for obtaining high-purity this compound may involve recrystallization from a suitable solvent like methanol.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a C18 column and a UV detector is used for the quantification of this compound in extracts and purified samples. A standard calibration curve is generated using a purified this compound standard.
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS): This technique is employed for the rapid and sensitive detection and identification of this compound and its metabolites in complex biological samples.[1]
Mandatory Visualizations
Experimental and Analytical Workflows
References
Ganoderic acid D2 solubility in different organic solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Ganoderic acid D in various organic solvents. It includes quantitative data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Solubility Data
Ganoderic acid D, an oxygenated triterpenoid found in Ganoderma lucidum, is generally characterized by poor aqueous solubility but shows significant solubility in several common organic solvents.[1][2] The available data, primarily from chemical suppliers, is summarized below. It is critical to note the discrepancy in reported solubility for DMSO, which may arise from differences in the purity of the compound, the grade of the solvent, or the experimental conditions used for determination.
| Solvent | Formula | Molar Mass ( g/mol ) | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ~30 mg/mL | Cayman Chemical[1][3] |
| 2 mg/mL | Sigma-Aldrich[4] | |||
| Ethanol | C₂H₅OH | 46.07 | ~30 mg/mL | Cayman Chemical[1][3] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~30 mg/mL | Cayman Chemical[3] |
| Ethanol:PBS (pH 7.2) (1:3) | N/A | N/A | ~0.25 mg/mL | Cayman Chemical[1][3] |
Experimental Protocols
This section details two key methodologies: a standard procedure for preparing a stock solution and a common experimental method for quantitatively determining solubility.
This protocol describes the standard procedure for solubilizing Ganoderic acid D in an organic solvent for use in research, such as in vitro cell-based assays.[5]
Materials:
-
Ganoderic Acid D (crystalline solid)[1]
-
High-purity, anhydrous organic solvent (e.g., DMSO, Ethanol)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Inert gas (e.g., nitrogen or argon)
-
0.22 µm PTFE syringe filter (optional, for sterilization)
Procedure:
-
Weighing: Accurately weigh the desired mass of Ganoderic acid D powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 20 mg/mL).
-
Inert Gas Purge: To prevent oxidation, the solvent should be purged with an inert gas before addition, and the vial headspace can be flushed after the solvent is added.[1]
-
Dissolution: Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate dissolution.[5]
-
Aiding Dissolution (Optional): If particles remain visible, use an ultrasonic bath or gentle warming (e.g., in a 37°C water bath) to aid solubilization.[5]
-
Sterilization (Optional): For cell culture applications, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile, light-protected tube.[5]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[5] A stability of at least 4 years is reported for the solid compound when stored at -20°C.[3]
This protocol outlines a plausible method for determining the equilibrium solubility of Ganoderic acid D in a specific solvent, based on the widely used shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC). This methodology is standard for ganoderic acids.[6][7]
Procedure:
-
Saturation: Add an excess amount of Ganoderic acid D solid to a known volume of the selected organic solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Preparation: Carefully collect a precise volume of the clear supernatant. Dilute the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Quantification:
-
Mobile Phase: A gradient elution using acetonitrile and an acidic aqueous solution (e.g., 2% acetic acid) is effective for separating ganoderic acids.[6][7]
-
Detection: Set the UV detector to the maximum absorbance wavelength of Ganoderic acid D, which is 254 nm.[1][3]
-
Analysis: Inject the diluted sample onto the HPLC system.
-
Calculation: Compare the peak area of Ganoderic acid D from the sample to a standard calibration curve generated from known concentrations of the compound. Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL.
Visualizations: Workflow and Signaling Pathway
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway modulated by Ganoderic acid D.
Caption: Experimental workflow for preparing Ganoderic Acid D solutions for in vitro assays.
Caption: Ganoderic Acid D inhibits senescence via the 14-3-3ε/CaM/CaMKII/NRF2 pathway.[8][9]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ganoderic acid D, 108340-60-9, 95 (HPLC) Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Review of Ganoderic Acid D2: Uncovering Pharmacological Activities Through Closely Related Compounds
In Silico Prediction of Ganoderic Acid D Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities. Among these, Ganoderic acid D (GA-D) and its analogues have demonstrated potential as therapeutic agents in a range of diseases. This technical guide provides an in-depth overview of the in silico prediction of Ganoderic acid D2's bioactivity, supported by available experimental data for the closely related Ganoderic acid D. The guide details computational methodologies, summarizes quantitative bioactivity data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Data Presentation: Quantitative Bioactivity of Ganoderic Acid D
While specific quantitative data for this compound is limited in the current literature, studies on Ganoderic acid D provide valuable insights into its bioactivity. The following tables summarize key in silico and in vitro data.
| In Silico Predicted Bioactivity of Ganoderic Acid D | |
| Target Protein | Molecular Docking Score (kcal/mol) |
| Leucine-rich repeat kinase 2 (LRRK2) | -3.2 |
| Microtubule affinity-regulating kinase 4 (MARK4) | -9.1 |
| In Vitro Bioactivity of Ganoderic Acid D | |
| Assay | IC50 Value |
| Cytotoxicity against HeLa (human cervical carcinoma) cells | 17.3 ± 0.3 µM[1] |
Computational Workflow for Bioactivity Prediction
The in silico prediction of Ganoderic acid D's bioactivity typically follows a multi-step computational workflow. This process begins with defining the target protein and obtaining the ligand structure, followed by molecular docking simulations to predict binding affinity and mode. Further analysis, such as ADMET prediction, provides insights into the compound's pharmacokinetic properties.
Figure 1: A generalized workflow for the in silico prediction and experimental validation of this compound bioactivity.
Experimental Protocols
This section provides detailed methodologies for key computational and experimental procedures cited in the literature for assessing the bioactivity of Ganoderic acids.
Molecular Docking with AutoDock Vina
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., LRRK2, MARK4) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the protein using software like AutoDockTools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem.
-
Optimize the ligand's geometry and assign Gasteiger charges using a molecular modeling program.
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the target protein. The size and center of the grid should be sufficient to allow the ligand to move freely within the binding pocket.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation. The program will explore different conformations of the ligand within the defined grid box and calculate the binding energy for each conformation.
-
The exhaustiveness parameter can be adjusted to control the thoroughness of the search.
-
-
Analysis of Results:
-
Analyze the output file to identify the binding poses with the lowest binding energies.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to understand the key residues involved in binding.
-
In Silico ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-likeness of a compound.
Protocol:
-
Input:
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string or 3D structure of this compound.
-
-
Web Server/Software:
-
Predicted Properties:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Volume of distribution (VDss), blood-brain barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Analysis:
-
Evaluate the predicted ADMET profile to assess the potential for oral bioavailability and identify any potential liabilities.
-
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Ganoderic acid D in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of Ganoderic acid D (e.g., 0, 6.25, 12.5, 25, 50, 100 µg/mL) for a specified period (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (DMSO alone).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Western Blot Analysis of Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of Ganoderic acid D on signaling pathways.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with Ganoderic acid D at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., p-Smad2/3, Smad2/3, Nrf2, CaMKII) overnight at 4°C.[4][6]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein expression levels.
-
Signaling Pathways Modulated by Ganoderic Acid D
In silico predictions and experimental validations have implicated Ganoderic acid D in the modulation of several key signaling pathways involved in cellular processes such as fibrosis, oxidative stress, and senescence.
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and extracellular matrix (ECM) production. Its dysregulation is often associated with fibrosis. Ganoderic acid has been shown to inhibit this pathway, thereby attenuating fibrotic processes.[4]
Figure 2: Ganoderic acid D inhibits the phosphorylation of Smad2/3, a key step in the pro-fibrotic TGF-β/Smad signaling pathway.
CaM/CaMKII/NRF2 Signaling Pathway
Ganoderic acid D has been shown to prevent oxidative stress-induced senescence by targeting 14-3-3ε and activating the Ca2+/calmodulin (CaM)/CaM-dependent protein kinase II (CaMKII)/nuclear erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] This pathway plays a critical role in the cellular antioxidant response.
Figure 3: Ganoderic acid D promotes the activation of the Nrf2 antioxidant pathway through a mechanism involving 14-3-3ε, CaM, and CaMKII.
Conclusion
In silico prediction methods are powerful tools for elucidating the potential bioactivities and mechanisms of action of natural products like this compound. The available data for Ganoderic acid D suggests its potential as a modulator of key signaling pathways involved in fibrosis and oxidative stress. While further experimental validation is necessary to confirm these predictions and to specifically characterize the bioactivity of this compound, the computational and experimental frameworks outlined in this guide provide a solid foundation for future research and drug development efforts in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico activity and ADMET profiling of phytochemicals from Ethiopian indigenous aloes using pharmacophore models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid D2: A Comprehensive Technical Overview for Researchers
An in-depth exploration of the chemical identity, properties, and biological significance of Ganoderic acid D2, a prominent triterpenoid from Ganoderma lucidum.
Abstract
This compound, a lanostane-type triterpenoid isolated from the revered medicinal mushroom Ganoderma lucidum, has garnered significant attention within the scientific community. This technical guide provides a detailed overview of this compound, focusing on its chemical identifiers, physicochemical properties, and summarizing its known biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity and Descriptors
Accurate identification of a chemical entity is paramount for research and development. This compound is registered under the CAS number 97653-94-6.[1][2][3] A comprehensive list of its chemical identifiers is provided in the table below, offering a standardized reference for this compound.
| Identifier Type | Value | Source(s) |
| CAS Number | 97653-94-6 | [1][2][3] |
| Molecular Formula | C₃₀H₄₂O₈ | [1][2][] |
| Molecular Weight | 530.66 g/mol | [1][2] |
| IUPAC Name | (6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [] |
| Synonyms | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid; 7,12-Dihydroxy-3,11,15,23-tetraoxo-(7beta,12beta)-Lanost-8-en-26-oic acid | [] |
| InChI | InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38) | [] |
| InChIKey | LCIUOVOXWPIXOR-UHFFFAOYSA-N | [] |
| SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | [] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and for interpreting its biological activity.
| Property | Value | Source(s) |
| Purity | >98% (HPLC) | [1][3] |
| Solubility | Soluble in Methanol and DMSO. | [1][] |
| Storage | 2-8°C | [1] |
| Structure Type | Triterpenoid | [1] |
Biological Activities and Potential Applications
Ganoderic acids, as a class of triterpenoids from Ganoderma species, are known for a wide array of biological activities, including anti-tumor, hepatoprotective, and 5-alpha reductase inhibitory effects.[5] While specific experimental data and signaling pathways for this compound were not detailed in the provided search results, the general activities of this compound class suggest its potential as a valuable lead compound in drug discovery. Further research is warranted to elucidate the specific mechanisms and therapeutic potential of this compound.
Experimental Considerations
For researchers intending to work with this compound, several practical considerations are important.
Solubility and Preparation of Stock Solutions
For in vitro assays, this compound can be dissolved in methanol or dimethyl sulfoxide (DMSO).[1][] It is advisable to prepare concentrated stock solutions in these solvents, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media. It is crucial to consider the final concentration of the organic solvent in the experimental setup to avoid any solvent-induced artifacts.
Handling and Storage
This compound should be stored at 2-8°C to maintain its stability and integrity.[1] Proper storage is essential to prevent degradation and ensure the reproducibility of experimental results.
Future Directions
The comprehensive characterization of this compound presented in this guide provides a solid foundation for future research. Key areas for further investigation include:
-
Elucidation of specific biological targets and signaling pathways.
-
In-depth investigation of its pharmacokinetic and pharmacodynamic properties.
-
Evaluation of its efficacy and safety in preclinical animal models for various diseases.
-
Development of optimized extraction and purification protocols to improve yield and purity.
Conclusion
This compound is a well-defined triterpenoid with significant potential for further scientific exploration. This technical guide consolidates the currently available information on its chemical identity and fundamental properties, providing a critical resource for the research community. As our understanding of the intricate biological roles of natural products continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies.
Appendix: Logical Relationship of Chemical Identifiers
The following diagram illustrates the hierarchical and interconnected nature of the various chemical identifiers for this compound.
Caption: Interconnectivity of this compound chemical identifiers.:** Interconnectivity of this compound chemical identifiers.
References
Methodological & Application
Application Notes and Protocols: Ganoderic Acid D2 Extraction from Ganoderma Fruiting Bodies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the primary bioactive constituents of the medicinal mushroom Ganoderma lucidum.[1] These compounds are recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2][3] Ganoderic acid D, in particular, has been noted for its potential in preventing oxidative stress-induced senescence.[4] This document provides a detailed protocol for the extraction, purification, and quantification of ganoderic acids, with a focus on Ganoderic Acid D2, from Ganoderma fruiting bodies.
Experimental Protocols
Preparation of Ganoderma Fruiting Bodies
The initial preparation of the raw fungal material is critical for efficient extraction.
-
Step 1: Cleaning and Drying: Thoroughly clean the fresh Ganoderma lucidum fruiting bodies to remove any substrate or debris. Dry the cleaned fruiting bodies in an oven at 60°C until a constant weight is achieved.[5]
-
Step 2: Pulverization: Grind the dried fruiting bodies into a fine powder using a mechanical grinder.[6] This increases the surface area for solvent interaction, enhancing extraction efficiency.
Extraction of Crude Triterpenoids
Solvent extraction is a common method for isolating triterpenoids from fungal biomass. Ethanol is frequently used due to its effectiveness and relatively low toxicity.[7][8]
-
Step 1: Solvent Maceration/Reflux:
-
Step 2: Filtration and Concentration:
-
After each extraction cycle, filter the mixture through a Buchner funnel to separate the ethanol extract from the solid residue.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.[9]
-
Purification of Ganoderic Acids
A multi-step purification process is required to isolate specific ganoderic acids from the crude extract.
-
Step 1: Liquid-Liquid Partitioning (Optional):
-
Dissolve the crude extract in water and perform liquid-liquid partitioning with a nonpolar solvent like hexane to remove fats and other highly nonpolar compounds.[9]
-
Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as ethyl acetate or chloroform, to enrich the triterpenoid fraction.[5][10]
-
-
Step 2: Column Chromatography (Initial Cleanup):
-
Step 3: Reversed-Phase Chromatography:
-
Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification and isolation of this compound, use a preparative HPLC system with a C-18 column.[11]
-
An isocratic or gradient elution with a mobile phase like methanol/water with 0.05% trifluoroacetic acid (TFA) is effective.[11] Collect the peak corresponding to this compound based on the retention time of a reference standard.
-
-
Step 5: Crystallization:
Quantification using HPLC
Analytical HPLC is the standard method for quantifying the concentration of specific ganoderic acids.[12]
-
Step 1: Preparation of Standards and Samples:
-
Step 2: HPLC Analysis:
-
Step 3: Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[5]
-
Data Presentation
Table 1: Summary of Extraction Methods for Ganoderic Acids
| Extraction Method | Solvent System | Temperature | Duration | Key Advantages | Reference |
| Ethanol Reflux | 95% Ethanol | 80°C | 3 cycles x 2h | Common, effective for triterpenoids | [8] |
| Supercritical CO2 | CO2 (with ethanol as entrainer) | 50°C | 4h | No solvent residue, short extraction time | [7] |
| Sequential Extraction | Petroleum ether, ethyl acetate, n-butanol, methanol | Room Temp. | N/A | Good for fractionating by polarity | [15] |
Table 2: HPLC Parameters for Ganoderic Acid Quantification
| Parameter | Specification | Reference |
| Column | Reversed-Phase C-18 (e.g., 4.6 mm x 150 mm, 5 µm) | [12][14] |
| Mobile Phase | Acetonitrile / 0.1% Aqueous Acetic Acid (Gradient) | [8][13] |
| Methanol / 1.0% Acetate Buffer (60:40) | [14] | |
| Flow Rate | 0.5 - 1.0 mL/min | [12][14] |
| Detection Wavelength | 252 nm | [8][13] |
| Column Temperature | 25 - 30°C | [11][14] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and purification.
Signaling Pathway Diagram
Ganoderic acid D has been shown to prevent oxidative stress-induced senescence by targeting 14-3-3ε to activate the CaM/CaMKII/NRF2 signaling pathway.[4]
Caption: Ganoderic Acid D activation of the NRF2 antioxidant pathway.
References
- 1. Ganoderma lucidum (Lingzhi or Reishi) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. High-Pressure Supercritical CO2 Extracts of Ganoderma lucidum Fruiting Body and Their Anti-hepatoma Effect Associated With the Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Analysis of Ganoderic Acid D2 in Complex Mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma species, are recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Ganoderic acid D2 is a significant bioactive component within this family. Accurate and sensitive quantification of this compound in complex matrices such as herbal extracts, biological fluids, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound.
Key Features:
-
High Sensitivity and Selectivity: The use of UPLC combined with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode allows for the precise quantification of this compound even at low concentrations in complex samples.
-
Rapid Analysis: The efficiency of UPLC technology enables shorter run times compared to conventional HPLC methods.
-
Broad Applicability: This method can be adapted for the analysis of this compound in various matrices, including raw herbal materials, extracts, and biological samples.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the sample matrix. Below are protocols for solid samples (e.g., Ganoderma fruiting bodies or mycelia) and liquid samples (e.g., plasma).
1.1. Solid Sample Extraction (e.g., Ganoderma powder)
-
Grinding: Mill the dried sample to a fine powder (e.g., passing through a 0.08 mm sieve) to ensure homogeneity[1].
-
Weighing: Accurately weigh 0.5-1.0 g of the powdered sample into a centrifuge tube[1][2].
-
Extraction:
-
Add 10-20 mL of a suitable organic solvent such as methanol, ethanol, or chloroform[2][3]. Ethanol is often chosen for its extraction efficiency and lower toxicity[3].
-
Perform ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., 60°C)[1][2]. This process should be repeated twice to ensure complete extraction[2].
-
-
Centrifugation & Collection:
-
Centrifuge the mixture at 4000 rpm for 10 minutes[1].
-
Collect the supernatant. Combine the supernatants if extraction was repeated.
-
-
Drying and Reconstitution:
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter prior to injection into the UPLC-MS/MS system[2].
1.2. Liquid Sample Extraction (e.g., Rat Plasma)
This protocol is based on methods developed for similar compounds like Ganoderic acid A and can be adapted for this compound.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the mixture for 1-2 minutes.
-
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
-
Filtration: Filter the sample through a 0.2 µm filter before analysis.
UPLC-MS/MS Instrumentation and Conditions
2.1. UPLC System
-
Column: ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 mm x 100 mm) is commonly used for its high resolution and efficiency[4][5].
-
Mobile Phase: A gradient elution using a binary solvent system is often employed:
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min[2][5].
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C or 40°C[2][8].
-
Injection Volume: 1-5 µL[9].
2.2. Mass Spectrometer
-
Ionization Source: Electrospray ionization (ESI) is frequently used, although Atmospheric Pressure Chemical Ionization (APCI) can also be effective[2][4]. Ganoderic acids can be detected in both positive and negative ion modes, with negative mode often providing good sensitivity for many ganoderic acids[2][4].
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity[4].
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For a related compound, Ganoderic acid D, a transition of m/z 497 → 237 has been reported[2]. These transitions will be specific to the instrument and tuning parameters.
-
Key MS Parameters:
Data Presentation
Quantitative data for the analysis of ganoderic acids, including parameters relevant to this compound, are summarized below. These tables provide a reference for expected method performance.
Table 1: Method Validation Parameters for Ganoderic Acids Analysis
| Parameter | Typical Range | Reference |
|---|---|---|
| Linearity (r²) | > 0.998 | [4] |
| Limit of Detection (LOD) | 0.66 - 25.0 ng/mL | [2][4] |
| Limit of Quantification (LOQ) | 2.20 - 40.0 ng/mL | [2][4] |
| Intra-day Precision (RSD%) | < 6.8% | [4] |
| Inter-day Precision (RSD%) | < 8.1% | [4] |
| Recovery | 89.1 - 114.0% | [4] |
| Stability (at room temp) | Stable for at least 24-72 hours |[2][4] |
Table 2: Example UPLC Gradient Elution Program
| Time (min) | % Solvent A (0.1% Formic Acid in Water) | % Solvent B (Acetonitrile) |
|---|---|---|
| 0.0 | 95 | 5 |
| 9.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 13.0 | 95 | 5 |
This is an exemplary gradient; optimization may be required based on the specific column and system.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Potential Metabolic Pathway of Ganoderic Acids
While a specific signaling pathway for this compound is not extensively detailed in the provided search context, the general metabolism of ganoderic acids in vivo has been studied. The following diagram illustrates the potential biotransformation routes.
Caption: Potential metabolic pathways of this compound in vivo.[11][12]
References
- 1. jfda-online.com [jfda-online.com]
- 2. ganoderma-market.com [ganoderma-market.com]
- 3. ganoderma-market.com [ganoderma-market.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a new UPLC-MS/MS method for quantification of ganoderic acid-A loaded nanolipidic carrier in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | UPLC-ESI-MS/MS-based widely targeted metabolomics reveals differences in metabolite composition among four Ganoderma species [frontiersin.org]
- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of metabolites of ganoderic acid D by ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of metabolites of ganoderic acids extract from Ganoderma lucidum in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Ganoderic Acid D Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of Ganoderic acid D (GA-D) on cancer cell lines, with a specific focus on esophageal squamous cell carcinoma (ESCC). Detailed protocols for key experiments are included to facilitate the replication and further investigation of GA-D's anticancer properties.
Ganoderic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential as anticancer agents.[1][2] Among them, Ganoderic acid D has been shown to inhibit cancer cell proliferation and induce programmed cell death.[3][4] This document outlines the methodologies to assess its cytotoxicity and elucidates the underlying molecular mechanisms.
Data Presentation
The cytotoxic effects of Ganoderic acid D have been quantified in various cancer cell lines. The following tables summarize the key findings from published studies.
Table 1: Cytotoxicity of Ganoderic Acid D in Esophageal Squamous Carcinoma Cell Lines
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Observed Effects | Reference |
| EC9706 | 10, 20, 40 | 24 | Inhibition of cell proliferation, induction of apoptosis and autophagy. | [3] |
| Eca109 | 10, 20, 40 | 24 | Inhibition of cell proliferation, induction of apoptosis and autophagy. | [3] |
Signaling Pathways
Ganoderic acid D has been demonstrated to exert its cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation. One of the primary mechanisms identified is the downregulation of the PI3K/Akt/mTOR signaling pathway.[3][5] This inhibition leads to the induction of both apoptosis and autophagy in cancer cells.
Caption: Ganoderic Acid D signaling pathway in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the cytotoxicity of Ganoderic acid D.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Ganoderic acid D on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., EC9706, Eca109)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Ganoderic acid D (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of Ganoderic acid D in complete culture medium from the stock solution. The final concentrations should range from 0 to 100 µM (or as required). Include a vehicle control (medium with the same concentration of DMSO used for the highest GA-D concentration).
-
Remove the medium from the wells and add 100 µL of the prepared Ganoderic acid D dilutions or control medium.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with Ganoderic acid D.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Ganoderic acid D
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with various concentrations of Ganoderic acid D (e.g., 0, 10, 20, 40 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect the cells by centrifugation at 1,000 rpm for 5 minutes. Also, collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting the expression levels of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Ganoderic acid D
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat cells with Ganoderic acid D as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Caption: General experimental workflow for assessing Ganoderic Acid D cytotoxicity.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Ganoderic Acid D2-Induced Apoptosis Assay Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid D2, a lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its potential anticancer properties. A key mechanism underlying its therapeutic effect is the induction of apoptosis, or programmed cell death, in cancer cells. This application note provides a detailed protocol for quantifying this compound-induced apoptosis using the Annexin V/Propidium Iodide (PI) assay with flow cytometry. Additionally, it summarizes quantitative data from relevant studies and illustrates the experimental workflow and the implicated signaling pathway.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following table summarizes the dose-dependent effect of Ganoderic Acid D on apoptosis in esophageal squamous cell carcinoma (ESCC) cell lines after 24 hours of treatment, as determined by flow cytometry.
| Cell Line | Ganoderic Acid D Concentration (µM) | Total Apoptotic Cells (%) |
| EC9706 | 0 (Control) | 5.2 ± 0.8 |
| 10 | 12.5 ± 1.5 | |
| 20 | 21.8 ± 2.1 | |
| 40 | 35.6 ± 3.2 | |
| Eca109 | 0 (Control) | 4.9 ± 0.7 |
| 10 | 11.9 ± 1.3 | |
| 20 | 20.5 ± 1.9 | |
| 40 | 33.8 ± 2.9 |
Data is presented as mean ± standard deviation.
Experimental Protocols
Materials and Reagents
-
This compound (or a relevant Ganoderic acid isoform)
-
Appropriate cancer cell line (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
1X Binding Buffer (typically provided with the kit)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
-
Sterile culture flasks, plates, and tubes
Experimental Workflow Diagram
Caption: Workflow for assessing this compound-induced apoptosis.
Step-by-Step Protocol
1. Cell Seeding and Culture: a. Culture the chosen cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO2. b. Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed 2 x 10^5 cells per well. c. Incubate the plates for 24 hours to allow for cell attachment.
2. Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity. c. Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells). d. Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
3. Cell Harvesting: a. After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells, into separate centrifuge tubes. b. Gently wash the adherent cells with PBS. c. Add Trypsin-EDTA to each well to detach the adherent cells. d. Once detached, add a complete medium to inactivate the trypsin and combine these cells with the corresponding supernatant collected in step 3a. e. Centrifuge the cell suspensions at 300 x g for 5 minutes.
4. Washing: a. Discard the supernatant and resuspend the cell pellet in cold PBS. b. Centrifuge at 300 x g for 5 minutes. c. Discard the supernatant.
5. Staining with Annexin V and PI: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC (or other fluorochrome-conjugated Annexin V) and 5 µL of PI solution to each tube. c. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Binding Buffer to each tube.
6. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible after staining. b. Excite the FITC fluorochrome at 488 nm and detect emission at approximately 530 nm. c. Excite the PI fluorochrome at 488 nm and detect emission at approximately 617 nm. d. For each sample, collect a sufficient number of events (e.g., 10,000-20,000). e. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
7. Data Interpretation: a. Create a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. b. Gate the populations to quantify the percentage of cells in each quadrant:
- Lower-left quadrant (Annexin V-/PI-): Viable cells
- Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
- Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
- Upper-left quadrant (Annexin V-/PI+): Necrotic cells c. The total percentage of apoptotic cells is the sum of the percentages in the lower-right and upper-right quadrants.
Signaling Pathway
Ganoderic acids, including this compound, are known to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[1][2] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.
This compound-Induced Apoptosis Signaling Pathway
References
Application Notes and Protocols for Western Blot Analysis of Protein Targets Modulated by Ganoderic Acid D2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ganoderic acid D2 in Western blot analyses to investigate its effects on various protein targets. The protocols and data presented are compiled from published research and are intended to serve as a foundational resource for studying the molecular mechanisms of this bioactive compound.
Introduction
This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic properties. At the molecular level, this compound and its analogs have been shown to modulate several key signaling pathways by altering the expression and phosphorylation status of critical proteins. Western blotting is an indispensable technique to elucidate these mechanisms by quantifying changes in specific protein levels in response to this compound treatment.
Key Protein Targets and Signaling Pathways
Ganoderic acids have been demonstrated to influence a range of cellular processes by targeting specific proteins within critical signaling cascades. Western blot analysis is a key method to validate these interactions and their downstream consequences.
Table 1: Summary of Protein Targets Modulated by Ganoderic Acids
| Signaling Pathway | Protein Target | Observed Effect of Ganoderic Acid Treatment | Cancer Type/Disease Model | Reference |
| PI3K/Akt/mTOR | p-PI3K | Downregulation | Non-Small Cell Lung Cancer | [1] |
| p-Akt | Downregulation | Non-Small Cell Lung Cancer | [1] | |
| p-mTOR | Downregulation | Non-Small Cell Lung Cancer | [1] | |
| Apoptosis | Bcl-2 | Downregulation | Non-Small Cell Lung Cancer, Hepatocellular Carcinoma | [1][2] |
| Bax | Upregulation | Non-Small Cell Lung Cancer, Leukemia, Lymphoma | [1][3] | |
| Cleaved Caspase-3 | Upregulation | Non-Small Cell Lung Cancer, Hepatocellular Carcinoma | [1][2] | |
| Cleaved PARP | Upregulation | Non-Small Cell Lung Cancer | [1] | |
| p53 | Upregulation | Leukemia, Lymphoma | [3] | |
| TGF-β/Smad | p-Smad2/3 | Downregulation | Renal Fibrosis | [4] |
| Smad7 | Upregulation | Renal Fibrosis | [4] | |
| Fibronectin | Downregulation | Renal Fibrosis | [4] | |
| α-SMA | Downregulation | Renal Fibrosis | [4] | |
| MAPK | p-ERK | Downregulation | Renal Fibrosis | [4] |
| p-JNK | Downregulation | Renal Fibrosis | [4] | |
| p-p38 | Downregulation | Renal Fibrosis | [4] | |
| Cell Cycle | p21 | Upregulation | Mesenchymal Stem Cells, Hepatocellular Carcinoma | [2][5] |
| p16 | Downregulation | Mesenchymal Stem Cells | [5] | |
| Cyclin D1 | Downregulation | Hepatocellular Carcinoma | [2] | |
| Direct Binding Target | 14-3-3ε | Direct Interaction | Mesenchymal Stem Cells | [5] |
| Cytoskeleton | α,β-tubulin | Direct Interaction (with Ganoderic acid DM) | Prostate Cancer | [6][7] |
Experimental Protocols
A generalized protocol for Western blot analysis is provided below, followed by specific considerations when studying the effects of this compound.
General Western Blot Protocol
This protocol outlines the standard steps for performing a Western blot.
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration. A vehicle control (e.g., DMSO) should be included.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (or a suitable alternative) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Normalize protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 20-50 µg of protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) and place it in a transfer apparatus.
-
Perform the transfer according to the manufacturer's instructions (e.g., wet transfer at 100 V for 1-2 hours or semi-dry transfer).
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin, or β-tubulin).
-
Protocol for Analyzing this compound Effects
This protocol provides specific steps for investigating the dose-dependent effects of this compound on target proteins.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24 or 48 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Protein Extraction and Quantification:
-
Follow the general protocol for cell lysis and protein quantification.
-
-
Western Blot Analysis:
-
Load equal amounts of protein from each treatment condition.
-
Probe the membrane with primary antibodies specific to the target proteins of interest (e.g., p-mTOR, cleaved caspase-3, p-Smad2/3) and a loading control.
-
-
Data Analysis and Presentation:
-
Quantify the band intensities and normalize them to the loading control.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Present the quantitative data in a table and visualize the results with bar graphs.
-
Data Presentation
The following tables summarize quantitative data from studies on Ganoderic acids, demonstrating their dose-dependent effects on key protein targets.
Table 2: Dose-Dependent Effect of Ganoderic Acid A on Pro-Apoptotic and Cell Cycle Proteins in Hepatocellular Carcinoma Cells [2]
| Treatment (GA-A) | Cleaved Caspase-3 (Fold Change vs. Control) | p21 (Fold Change vs. Control) | Cyclin D1 (Fold Change vs. Control) |
| 0 µM | 1.0 | 1.0 | 1.0 |
| 20 µM | 1.8 | 1.5 | 0.7 |
| 40 µM | 2.5 | 2.1 | 0.4 |
| 80 µM | 3.2 | 2.8 | 0.2 |
Table 3: Dose-Dependent Effect of Ganoderic Acid on Fibrosis-Related Proteins in a Renal Fibrosis Model [4]
| Treatment (GA) | Fibronectin (Relative Expression) | α-SMA (Relative Expression) | p-Smad3/Smad3 (Relative Ratio) | p-ERK/ERK (Relative Ratio) |
| Sham | 1.0 | 1.0 | 1.0 | 1.0 |
| UUO + Vehicle | 3.5 | 4.2 | 3.8 | 3.1 |
| UUO + GA (12.5 mg/kg) | 2.8 | 3.1 | 2.9 | 2.5 |
| UUO + GA (50 mg/kg) | 1.5 | 1.8 | 1.6 | 1.4 |
Visualizations
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for Western blot analysis.
References
- 1. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Ganoderic Acid D2-Based Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid D2, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest for its diverse pharmacological activities. However, its poor aqueous solubility presents a considerable challenge for in vivo studies, often leading to low bioavailability and inconsistent results. This document provides detailed application notes and protocols for the development of a this compound-based formulation suitable for in vivo administration, particularly for oral gavage. The protocols outlined below are designed to enhance the solubility and absorption of this compound, thereby facilitating reliable preclinical evaluation.
Two primary formulation strategies are presented: a simple co-solvent/surfactant system and a more advanced Self-Emulsifying Drug Delivery System (SEDDS). The choice of formulation will depend on the specific experimental requirements, including desired dosage, bioavailability, and available resources.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₈ | [1][2] |
| Molecular Weight | 530.65 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Solubility | ||
| DMSO | Soluble; ~30 mg/mL (for Ganoderic acid D) | [1][3] |
| Ethanol | Soluble; ~30 mg/mL (for Ganoderic acid D) | [3] |
| Dimethylformamide | Soluble; ~30 mg/mL (for Ganoderic acid D) | [3] |
| Methanol | Soluble | [4] |
| Aqueous Buffers | Sparingly soluble | [3] |
| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL (for Ganoderic acid D) | [3] |
Note: Data for Ganoderic acid D is used as a close surrogate for this compound due to structural similarity and availability of quantitative data.
Experimental Protocols
Protocol 1: Co-solvent/Surfactant-Based Formulation
This protocol describes the preparation of a simple and effective formulation for the oral administration of this compound using commonly available excipients. This method is suitable for initial preclinical screening and proof-of-concept studies.
3.1.1. Materials
-
This compound (>98% purity)
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween 80)
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile vials
3.1.2. Formulation Preparation (for a 10 mg/mL final concentration)
-
Initial Solubilization (if necessary):
-
Weigh the desired amount of this compound.
-
If this compound does not readily dissolve in the co-solvent, first dissolve it in a minimal amount of DMSO (e.g., 10% of the final volume).
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of PEG 400, Tween 80, and saline. A commonly used ratio is 40% PEG 400, 5% Tween 80, and 55% saline.
-
For 10 mL of vehicle:
-
Add 4 mL of PEG 400 to a sterile vial.
-
Add 0.5 mL of Tween 80 to the vial.
-
Vortex thoroughly until a homogenous mixture is formed.
-
-
-
Drug Incorporation:
-
If an initial DMSO solubilization step was used, add the this compound/DMSO solution to the PEG 400/Tween 80 mixture and vortex well. Then, slowly add the saline while continuously vortexing or stirring to prevent precipitation.
-
If no initial DMSO solubilization is needed, directly add the weighed this compound to the PEG 400/Tween 80 mixture. Vortex or sonicate until the compound is fully dissolved.
-
Slowly add the required volume of sterile saline to reach the final desired concentration (e.g., for a 10 mg/mL solution in 10 mL total volume, add saline to bring the volume to 10 mL).
-
Continuously mix the solution using a vortex or magnetic stirrer until a clear and homogenous solution is obtained.
-
-
Final Formulation:
-
The final formulation should be a clear, slightly viscous solution.
-
Prepare the formulation fresh on the day of the experiment. If storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before use.
-
3.1.3. Data Presentation: Example Formulation Composition
| Component | Percentage (%) | Volume for 10 mL (mL) |
| PEG 400 | 40 | 4.0 |
| Tween 80 | 5 | 0.5 |
| Sterile Saline | 55 | 5.5 |
| Total | 100 | 10.0 |
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a SEDDS formulation, which can significantly enhance the oral bioavailability of lipophilic compounds like this compound. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
3.2.1. Materials
-
This compound (>98% purity)
-
Oil Phase (e.g., Caprylic/capric triglyceride - Captex® 355, Lauroglycol FCC)
-
Surfactant (e.g., Cremophor® EL, Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Water bath
-
Sterile vials
3.2.2. Experimental Workflow for SEDDS Formulation
References
- 1. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in Betulinic Acid-Loaded Nanoformulations for Enhanced Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Betulinic acid (ALS357; Lupatic acid) | anti-HIV and antitumor activity | CAS 472-15-1 | InvivoChem [invivochem.com]
Application Notes and Protocols: Ganoderic Acid D Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, are recognized for their diverse pharmacological activities. This document focuses specifically on the administration and dosage of Ganoderic Acid D (GA-D) in animal models, based on available scientific literature. It is important to note that while the user request specified Ganoderic Acid D2, the current body of research predominantly refers to Ganoderic Acid D (GA-D). The protocols and data presented herein pertain to GA-D and serve as a comprehensive guide for designing in vivo studies to explore its therapeutic potential, particularly in the context of age-related diseases.
I. Quantitative Data Summary
The following tables summarize the administration protocols and key quantitative outcomes for Ganoderic Acid D in a D-galactose-induced aging mouse model.[1][2]
Table 1: Ganoderic Acid D Administration Details in an Aging Mouse Model
| Parameter | Details |
| Animal Model | D-galactose (D-gal)-induced aging mice |
| Compound | Ganoderic Acid D (GA-D) |
| Route of Administration | Intragastric (i.g.) gavage |
| Dosage Levels | Low-dose (igGG-L): 5 mg/kg/dayMedium-dose (igGG-M): 10 mg/kg/dayHigh-dose (igGG-H): 20 mg/kg/day |
| Vehicle/Solvent | 0.1% Dimethyl sulfoxide (DMSO) |
| Treatment Duration | Not explicitly stated, but aging model induction was 8 weeks. |
| Frequency | Daily |
Table 2: Key Efficacy Endpoints of Ganoderic Acid D in an Aging Mouse Model
| Efficacy Endpoint | Model Group (D-gal only) | GA-D Low-Dose (5 mg/kg) | GA-D Medium-Dose (10 mg/kg) | GA-D High-Dose (20 mg/kg) | Outcome Description |
| Forced Swimming Time (s) | Decreased | No significant change | Significantly increased | Significantly increased | GA-D reversed the decline in physical endurance caused by D-galactose.[1] |
| Serum Total Antioxidant Capacity (T-AOC) | Decreased | Increased | Significantly increased | Significantly increased | GA-D enhanced the systemic antioxidant capacity.[1] |
| Serum Superoxide Dismutase (SOD) | Decreased | Increased | Significantly increased | Significantly increased | GA-D boosted the activity of a key antioxidant enzyme.[1] |
| Serum Glutathione Peroxidase (GSH-Px) | Decreased | Increased | Significantly increased | Significantly increased | GA-D increased the activity of another critical antioxidant enzyme.[1] |
| Serum Malondialdehyde (MDA) | Increased | Decreased | Significantly decreased | Significantly decreased | GA-D reduced levels of a key marker for oxidative stress.[1] |
| Bone Marrow Stem Cell (BMSC) Viability | Decreased | Increased | Significantly increased | Significantly increased | GA-D enhanced the viability of BMSCs in the aging model.[1] |
| BMSC SA-β-gal Positive Cells (%) | Increased | Decreased | Significantly decreased | Significantly decreased | GA-D reduced the percentage of senescent bone marrow stem cells.[1] |
II. Experimental Protocols
Protocol 1: Induction of an Aging Model in Mice
This protocol describes the establishment of an aging mouse model using D-galactose, which is essential for studying the anti-aging effects of Ganoderic Acid D.[1]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
D-galactose (D-gal)
-
Sterile 0.9% saline solution
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatize mice to the laboratory environment for at least one week with free access to food and water.
-
Prepare a D-galactose solution by dissolving it in sterile 0.9% saline.
-
Divide mice into a normal control group and a model group.
-
For the model group, administer D-galactose via subcutaneous (s.c.) injection at a dosage of 150 mg/kg body weight daily for 8 consecutive weeks.
-
The normal control group receives an equivalent volume of saline via subcutaneous injection daily for the same duration.
-
Monitor the health and body weight of the animals regularly throughout the induction period.
-
At the end of the 8-week period, the D-gal-treated mice serve as the aging model for subsequent experiments.
Protocol 2: Administration of Ganoderic Acid D in the Aging Mouse Model
This protocol details the preparation and administration of Ganoderic Acid D to the established D-galactose-induced aging mouse model.[1]
Materials:
-
D-gal-induced aging mice (from Protocol 1)
-
Ganoderic Acid D (GA-D) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile water or saline for dilution
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of Ganoderic Acid D in DMSO.
-
For daily administration, dilute the stock solution with sterile water or saline to achieve the final desired concentrations (5, 10, and 20 mg/kg) in a final DMSO concentration of 0.1%.
-
Randomly divide the aging model mice into the following groups:
-
Model Group: Receives vehicle (0.1% DMSO) only.
-
GA-D Low-Dose Group: Receives 5 mg/kg GA-D.
-
GA-D Medium-Dose Group: Receives 10 mg/kg GA-D.
-
GA-D High-Dose Group: Receives 20 mg/kg GA-D.
-
-
Administer the respective solutions to the mice via intragastric (i.g.) gavage once daily for the specified treatment period.
-
Continue the daily subcutaneous injections of D-galactose (150 mg/kg) in all groups except the normal control group to maintain the aging phenotype.
III. Visualizations: Signaling Pathways and Workflows
Diagram 1: Ganoderic Acid D Experimental Workflow
This diagram illustrates the sequential steps involved in conducting an in vivo study to evaluate the anti-aging effects of Ganoderic Acid D.
Caption: Workflow for GA-D evaluation in an aging mouse model.
Diagram 2: Ganoderic Acid D Signaling Pathway
This diagram depicts the proposed molecular mechanism by which Ganoderic Acid D exerts its anti-senescence effects by targeting the 14-3-3ε protein to activate the CaM/CaMKII/Nrf2 signaling pathway.[1][2]
Caption: GA-D activates the CaM/CaMKII/Nrf2 anti-senescence pathway.
References
- 1. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Statistical Analysis of Ganoderic Acid D Experimental Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental data, molecular pathways, and laboratory protocols associated with Ganoderic Acid D (GA-D) and its analogs. The information is intended to guide research and development efforts into the therapeutic potential of this class of compounds, which are natural triterpenoids derived from the mushroom Ganoderma lucidum. While the primary focus is on Ganoderic Acid D, relevant comparative data from other ganoderic acids (GAs) are included to provide a broader context for their biological activities.
Quantitative Data Summary
The following tables summarize the quantitative effects of Ganoderic Acid D and other major ganoderic acids on various cancer cell lines and in models of cellular senescence.
Table 1: Cytotoxicity of Ganoderic Acids in Human Cancer Cell Lines
| Ganoderic Acid | Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
|---|---|---|---|---|---|
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 µmol/l | 24 h | [1] |
| 203.5 µmol/l | 48 h | [1] | |||
| SMMC7721 | Hepatocellular Carcinoma | 158.9 µmol/l | 24 h | [1] | |
| 139.4 µmol/l | 48 h | [1] | |||
| Ganoderic Acid T | 95-D | Lung Cancer | Dose-dependent cytotoxicity | Not specified | [2] |
| G. lucidum Extract | HepG2 | Hepatocellular Carcinoma | 70.14 µg/mL | 24 h | [3] |
| | HL-7702 (Normal) | Normal Liver Epithelial | 280.56 µg/mL | 24 h |[3] |
Table 2: Effect of Ganoderic Acids on Cell Cycle Distribution
| Ganoderic Acid / Extract | Cell Line | Effect | Key Protein Modulations | Citation |
|---|---|---|---|---|
| Ganoderic Acid D | ESCC Cells | Not specified | Downregulation of Cyclin B1 | [4] |
| Ganoderic Acid DM | MCF-7 | G1 Phase Arrest | ↓ CDK2, CDK6, Cyclin D1, p-Rb, c-Myc | [5][6] |
| Ganoderic Acid T | 95-D | G1 Phase Arrest | Not specified | [2] |
| Ganoderic Acid A | HepG2, SMMC7721 | G0/G1 Phase Arrest | Not specified | [1] |
| G. sinensis Extract | HepG2 | G2/M Phase Arrest (42.2% at 100 µg/mL) | Not specified |[3] |
Table 3: Pro-Apoptotic Effects of Ganoderic Acids
| Ganoderic Acid | Cell Line | Apoptotic Mechanism | Key Events & Protein Modulations | Citation |
|---|---|---|---|---|
| Ganoderic Acid D | ESCC Cells | Synergistic Apoptosis & Autophagy | Caspase-related process, PARP cleavage, ↓ CytoC | [4] |
| Ganoderic Acid DM | MCF-7 | Mitochondrial-mediated | DNA fragmentation, PARP cleavage, ↓ Mitochondrial membrane potential | [5] |
| Ganoderic Acid T | 95-D | Mitochondrial-mediated (Intrinsic) | ↓ Mitochondrial membrane potential, Cytochrome c release, ↑ p53, ↑ Bax, ↑ Caspase-3 activity | [2] |
| Ganoderic Acid A | B-cell Lymphoma | Mitochondrial-mediated | Cytochrome c release, ↑ Caspase 3 & 9 activity, ↑ Bax |[7] |
Table 4: Anti-Senescence and Antioxidant Effects of Ganoderic Acid D
| Model System | Inducing Agent | GA-D Effect | Key Biomarkers / Outcomes | Citation |
|---|---|---|---|---|
| hAMSCs | H₂O₂ | Prevents senescence | ↓ SA-β-gal positive cells (from 41.3% to 15.6%), ↓ ROS production, ↓ p16 & p21 expression | [8] |
| Aging Mice | d-galactose | Delays aging | ↑ Total antioxidant capacity, ↑ Superoxide dismutase, ↑ Glutathione peroxidase, ↓ Malondialdehyde |[8][9] |
Signaling Pathways and Mechanisms of Action
Ganoderic Acid D and its analogs exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and stress response.
A. mTOR Signaling Pathway in Cancer
Ganoderic Acid D has been shown to induce synergistic apoptotic and autophagic cell death in esophageal squamous carcinoma cells by inhibiting the mTOR signaling pathway.[4][10] This dual-action mechanism makes it a promising candidate for cancer therapy.
Caption: GA-D inhibits the PI3K/AKT/mTOR pathway, promoting both apoptosis and autophagy.
B. NRF2 Signaling Pathway in Anti-Senescence
Ganoderic Acid D demonstrates significant anti-aging properties by protecting mesenchymal stem cells from oxidative stress-induced senescence.[8] It achieves this by targeting the protein 14-3-3ε, which in turn activates the CaM/CaMKII/NRF2 antioxidant signaling pathway.[8][9]
Caption: GA-D activates the NRF2 antioxidant pathway to combat cellular senescence.
Experimental Protocols & Workflows
The following are standardized protocols for key experiments used to evaluate the bioactivity of Ganoderic Acid D.
A. General Experimental Workflow
A typical workflow for assessing the anti-cancer properties of a compound like Ganoderic Acid D involves a series of in vitro assays to determine its effect on cell viability, cell cycle progression, and apoptosis, followed by mechanistic studies.
Caption: Standard workflow for evaluating the anti-cancer effects of Ganoderic Acid D.
B. Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment : Remove the medium and add fresh medium containing various concentrations of Ganoderic Acid D (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot a dose-response curve to determine the IC50 value.
C. Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment : Culture cells in 6-well plates and treat with Ganoderic Acid D at the desired concentrations (e.g., IC50) for 24 or 48 hours.
-
Cell Harvesting : Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation : Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry : Analyze the samples using a flow cytometer.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase. Statistical significance between treated and control groups can be determined using a one-way ANOVA.[3]
D. Protocol 3: Western Blot Analysis
This protocol detects specific protein expression levels to elucidate the molecular mechanisms of action.
-
Protein Extraction : Treat cells with Ganoderic Acid D, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, p-mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).
Statistical Analysis Considerations
-
Replicates : All experiments should be performed with at least three independent biological replicates.
-
Data Presentation : Data are typically presented as the mean ± standard deviation (SD) or standard error of the mean (SEM).
-
Statistical Tests : The significance of differences between experimental groups is commonly determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test like Tukey's for pairwise comparisons.[3][8] A p-value of <0.05 is generally considered statistically significant.
-
Software : Statistical analyses can be performed using software such as GraphPad Prism, SPSS, or R.[8]
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extract of Ganoderma sinensis spores induces cell cycle arrest of hepatoma cell via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ganoderic Acid D2 Extraction from Mycelium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Ganoderic acid D2 from Ganoderma mycelium.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound from mycelium?
A1: The yield of this compound is primarily influenced by a combination of factors related to both the cultivation of the mycelium and the subsequent extraction process. For cultivation, key parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[1][2][3] For extraction, the choice of solvent, extraction temperature, and duration are critical.
Q2: Which extraction method is most effective for this compound?
A2: Conventional solvent extraction using ethanol or methanol is a common and effective method.[1] Advanced techniques like ultrasound-assisted extraction (UAE) can also be employed to potentially increase yield and reduce extraction time. The optimal method may depend on the specific experimental setup and available equipment.
Q3: How can I accurately quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of individual ganoderic acids, including D2.[4][5] This technique separates the different ganoderic acids, allowing for precise measurement of this compound using a reference standard.[6]
Q4: What is the general biosynthetic pathway leading to this compound?
A4: Ganoderic acids are synthesized via the mevalonate (MVA) pathway.[7][8] This pathway begins with acetyl-CoA and proceeds through key intermediates like lanosterol.[9] A series of modifications to the lanosterol backbone by enzymes such as cytochrome P450s leads to the diverse range of ganoderic acids, including this compound.[10][11]
Q5: Is Ganoderic acid D stable during extraction and storage?
A5: Ganoderic acid D is a crystalline solid that is stable for at least four years when stored at -20°C.[12] It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[12] However, it is only sparingly soluble in aqueous buffers, and aqueous solutions are not recommended for storage for more than one day.[12] Some ganoderic acids can be sensitive to heat and acidic conditions, which may cause degradation.[8][13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Mycelial Biomass | Suboptimal culture medium composition (imbalanced C/N ratio). | Optimize the concentrations of carbon (e.g., glucose, wort) and nitrogen (e.g., peptone, yeast extract) sources.[1][2] |
| Inappropriate culture pH. | Maintain the initial pH of the culture medium between 4.5 and 6.5.[1][3] | |
| Incorrect incubation temperature. | The optimal temperature for mycelial growth is typically between 28°C and 30°C.[11] | |
| Low this compound Content in Mycelium | Non-optimal fermentation time. | Harvest the mycelium at the optimal time point for ganoderic acid accumulation, which may require a time-course study. |
| Inadequate aeration during submerged culture. | Optimize the agitation speed (rotary speed) to ensure sufficient oxygen supply.[11] | |
| Genetic variability of the Ganoderma strain. | Use a high-yielding strain of Ganoderma for cultivation. | |
| Poor Extraction Efficiency | Inappropriate extraction solvent. | Use solvents such as ethanol (70-95%) or methanol for extraction.[1] |
| Insufficient extraction time or temperature. | Increase the extraction time and/or temperature. For solvent extraction, a temperature of around 60°C for several hours is often effective.[14] | |
| Inefficient cell wall disruption. | Ensure the mycelium is thoroughly dried and ground into a fine powder before extraction to maximize surface area. | |
| Degradation of this compound | Exposure to high temperatures for prolonged periods. | Minimize the duration of heat exposure during extraction and evaporation of the solvent.[14] |
| Presence of strong acids or bases. | Maintain a neutral pH during the extraction process. Some ganoderic acids are unstable in acidic conditions.[8][13] | |
| Improper storage of the extract. | Store the dried extract at -20°C in a tightly sealed container to prevent degradation.[12] | |
| Inaccurate Quantification by HPLC | Co-elution with other compounds. | Optimize the HPLC gradient, mobile phase composition, and column to achieve better separation. |
| Degradation of the standard or sample. | Use fresh standards and properly stored samples for analysis. | |
| Incorrect wavelength detection. | The maximum UV absorbance for Ganoderic acid D is 254 nm.[12] |
Data Summary
Table 1: Optimization of Submerged Culture Conditions for Ganoderic Acid Production
| Parameter | Optimized Range | Reference(s) |
| Carbon Source | Glucose (40-50 g/L), Wort (4.10%) | [1][4][15] |
| Nitrogen Source | Peptone (4.0-5.0 g/L), Yeast Extract (1.89%) | [1][16] |
| Initial pH | 5.4 - 6.5 | [1][3] |
| Temperature | 28 - 30 °C | [11] |
| Agitation Speed | 160 rpm | [11] |
Table 2: Comparison of Extraction Methods for Ganoderic Acids
| Extraction Method | Typical Solvent(s) | Key Parameters | Reported Yield (Total GAs) | Reference(s) |
| Conventional Solvent Extraction | Ethanol (70-95%), Methanol, Chloroform | Temperature: 60-80°C; Time: 2-6 hours | 20.35 - 32.64 mg/g DWB | [1][4] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol (80%) | Frequency: 20-40 kHz; Time: 30-60 min | Potentially higher than CSE | General knowledge |
Experimental Protocols
Protocol 1: Submerged Culture of Ganoderma Mycelium
-
Medium Preparation: Prepare a liquid medium containing an optimized carbon source (e.g., 45 g/L glucose) and nitrogen source (e.g., 5.0 g/L peptone).[16] Adjust the initial pH to 5.5.[1]
-
Inoculation: Inoculate the sterile medium with a vibrant mycelial culture of Ganoderma.
-
Incubation: Incubate the culture at 28°C on a rotary shaker at 160 rpm.[11]
-
Harvesting: After the optimal fermentation period (determined empirically), harvest the mycelial biomass by filtration or centrifugation.
-
Drying: Wash the mycelial biomass with distilled water and dry it at 60°C until a constant weight is achieved.
-
Grinding: Grind the dried mycelium into a fine powder.
Protocol 2: Ethanol-Based Extraction of this compound
-
Extraction: Suspend the dried mycelial powder in 70% (v/v) ethanol at a solid-to-liquid ratio of 1:20 (w/v).[1]
-
Incubation: Heat the mixture at 60°C for 4 hours with continuous stirring.
-
Filtration: Separate the supernatant from the solid residue by filtration or centrifugation.
-
Solvent Evaporation: Evaporate the ethanol from the supernatant under reduced pressure to obtain the crude extract.
-
Storage: Store the dried crude extract at -20°C.[12]
Protocol 3: HPLC Quantification of this compound
-
Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water is commonly used.
-
Detection: Set the UV detector to 254 nm.[12]
-
Quantification: Prepare a calibration curve using a certified reference standard of Ganoderic acid D. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
References
- 1. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities [frontiersin.org]
- 5. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved ganoderic acids production in Ganoderma lucidum by wood decaying components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of antioxidant, anti-diabetic, and anti-inflammatory activities and ganoderic acid content of differentially dried Ganoderma lucidum using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of submerged culture conditions involving a developed fine powder solid seed for exopolysaccharide production by the medicinal mushroom Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academicjournals.org [academicjournals.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in Ganoderic Acid D2 HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the HPLC analysis of Ganoderic acid D2.
Troubleshooting Guide: Question & Answer
Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the primary causes?
A1: Peak tailing in the HPLC analysis of this compound, an acidic triterpenoid, is most commonly attributed to secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups (-Si-OH) on the surface of silica-based C18 columns can interact with the polar functional groups of this compound. These interactions lead to a secondary, undesirable retention mechanism that results in asymmetrically shaped peaks with a trailing edge.
-
Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or contamination, all of which can contribute to peak tailing.
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or diameter between the injector, column, and detector, or poorly made connections, can cause band broadening and peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape, often with a tail.
Frequently Asked Questions (FAQs)
Q1: How can I minimize secondary silanol interactions?
A1: To reduce the impact of secondary silanol interactions, consider the following strategies:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly reduced number of free silanol groups, which minimizes secondary interactions.
-
Lower the Mobile Phase pH: Operating the mobile phase at a pH of around 2.5 to 3.5 will ensure that the residual silanol groups are protonated (-Si-OH) and therefore less likely to interact with the analyte.
-
Add a Mobile Phase Modifier: Incorporating a small concentration of a competing acidic modifier, such as trifluoroacetic acid (TFA) at 0.05-0.1%, can help to mask the residual silanols. However, be mindful that TFA can suppress ionization in mass spectrometry detection. Acetic acid or formic acid are commonly used alternatives.
Q2: What is the optimal mobile phase pH for this compound analysis?
A2: To ensure sharp, symmetrical peaks for this compound, the mobile phase pH should be maintained at least 1.5 to 2 pH units below its pKa. Since the pKa of the carboxylic acid group is likely in the 3-5 range, a mobile phase pH of 2.5 to 3.5 is generally recommended. This ensures that the this compound molecule is in its fully protonated, less polar form, leading to more consistent retention and improved peak shape.
Q3: Can my sample solvent cause peak tailing?
A3: Yes, the composition of the sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can lead to band broadening and peak distortion. Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Q4: When should I consider replacing my HPLC column?
A4: If you have systematically addressed mobile phase and system issues and peak tailing persists or worsens over time, it may be time to replace your column. Other indicators of a failing column include a significant increase in backpressure, loss of resolution, and a decrease in theoretical plates. Using a guard column can help extend the life of your analytical column by trapping strongly retained compounds and particulates from the sample.
Experimental Protocols
Below is a representative experimental protocol for the HPLC analysis of this compound, synthesized from common methodologies found in the literature.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid (or Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for a typical gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Methanol or initial mobile phase composition |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 50 | 50 |
| 40 | 30 | 70 |
| 45 | 70 | 30 |
| 50 | 70 | 30 |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: Troubleshooting workflow for peak tailing.
The diagram below illustrates the key chemical interactions that can lead to peak tailing for an acidic analyte like this compound on a silica-based reversed-phase column.
Caption: Analyte-stationary phase interactions.
Technical Support Center: Ganoderic Acid D2 Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability testing of Ganoderic Acid D2. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in designing and executing robust stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability profile of this compound?
A1: this compound, a lanostane-type triterpenoid, is generally stable under neutral conditions at room temperature. However, its stability can be compromised by exposure to harsh acidic, basic, oxidative, and photolytic conditions. The presence of multiple functional groups, including hydroxyl and carbonyl moieties, makes it susceptible to degradation.
Q2: What are the primary degradation pathways for this compound?
A2: Based on metabolic studies of similar ganoderic acids, the primary degradation pathways for this compound are expected to involve its chemically labile sites.[1] These include the oxidation of hydroxyl groups and the reduction of carbonyl groups.[1] Under hydrolytic stress, ester functionalities, if present, would be susceptible to cleavage. Photodegradation may lead to complex rearrangements and cleavage of the triterpenoid skeleton.
Q3: Which analytical techniques are most suitable for stability testing of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a robust and widely used technique for the quantitative analysis of this compound and its degradation products. For definitive identification of degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the preferred method due to its high sensitivity and selectivity.
Q4: How can I obtain reference standards for the degradation products of this compound?
A4: Reference standards for degradation products are often not commercially available. They can be generated through preparative scale forced degradation studies followed by isolation and purification using techniques like preparative HPLC. The structure of the isolated degradation products should then be elucidated using spectroscopic methods such as NMR and high-resolution mass spectrometry.
Q5: What are the acceptable limits for degradation of a drug substance like this compound during stability studies?
A5: The acceptable limits for degradation are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). Typically, a significant change for a drug substance is a 5% change in assay from its initial value. However, the specific limits will depend on the product, its intended use, and the toxicity of the degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor chromatographic resolution between this compound and its degradation products. | Inappropriate column chemistry or mobile phase composition. | Optimize the HPLC method by screening different C18 or other stationary phases. Adjust the mobile phase composition, gradient, and pH to improve separation. |
| Co-elution of degradation products. | Similar polarity of degradation products. | Employ a shallower gradient during the HPLC run. Consider using a longer column or a column with a smaller particle size for higher efficiency. Two-dimensional LC could also be an option for very complex mixtures. |
| Baseline noise or drift in the chromatogram. | Contaminated mobile phase, column, or detector issues. | Filter all mobile phases and use high-purity solvents. Flush the column and the HPLC system. Check the detector lamp for performance. |
| Irreproducible retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| Appearance of unexpected peaks in the chromatogram. | Contamination of the sample or further degradation of the sample in the autosampler. | Use clean glassware and high-purity solvents for sample preparation. Keep the autosampler temperature low to prevent further degradation. Analyze a blank injection to identify any system-related peaks. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore). | Use a mass spectrometer (LC-MS) in addition to a UV detector to ensure all degradation products are being accounted for. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase to the desired concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed powder in the initial solvent and dilute to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve the stressed powder in the initial solvent and dilute to the desired concentration for analysis.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC with a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a suitable gradient, for example, 30% B, increasing to 90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following table is an illustrative example of how to present quantitative data from a forced degradation study of this compound. The values are hypothetical and should be replaced with actual experimental data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Peak Area (%) of Major Degradation Product |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3 | 8.5 (at RRT 0.85) |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 4 | 12.3 (at RRT 0.72) |
| 3% H₂O₂, RT, 24h | 18.5 | 2 | 10.1 (at RRT 0.91) |
| Heat, 105°C, 48h | 8.1 | 1 | 5.4 (at RRT 0.88) |
| Photolytic | 12.6 | 3 | 7.9 (at RRT 0.95) |
RRT = Relative Retention Time with respect to the this compound peak.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Analytical workflow for the analysis of this compound degradation products.
References
preventing Ganoderic acid D2 precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Ganoderic acid D2 in cell culture media, with a primary focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this hydrophobic compound.[1] Ethanol can be an alternative, but the solubility of this compound may be lower compared to DMSO.[1]
Q2: What is a typical concentration for a this compound stock solution?
A2: A common starting concentration for a this compound stock solution in DMSO is in the range of 10-50 mg/mL.[1] The optimal concentration may depend on the specific requirements of your experiment.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution in aqueous media is a frequent issue with hydrophobic compounds like this compound.[1] Here are several strategies to prevent this:
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Use Pre-warmed Media: Add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.[1]
-
Perform Serial Dilutions: Instead of adding the concentrated stock solution directly to your final volume of media, perform one or more intermediate dilutions in the media.[1]
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%, to avoid cytotoxicity and precipitation.[2][3]
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Gentle Mixing: Add the stock solution dropwise while gently swirling or vortexing the culture medium to ensure rapid and uniform dispersion.
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Consider Solubility Enhancers: For particularly challenging situations, the use of solubility-enhancing formulations such as cyclodextrins can be explored.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The maximum tolerated DMSO concentration is cell line-dependent. While many robust cell lines can tolerate up to 1%, more sensitive cells, especially primary cells, may show toxic effects at concentrations as low as 0.1%.[3] It is crucial to determine the specific tolerance of your cell line. See the table below for general guidelines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to media. | - The concentration of this compound exceeds its solubility limit in the aqueous medium.- The final DMSO concentration is too low to maintain solubility.- The media is cold, causing thermal shock and reduced solubility. | - Decrease the final concentration of this compound.- Increase the final DMSO concentration, ensuring it remains below the toxic level for your cells (typically <0.5%).[1]- Use pre-warmed (37°C) cell culture medium for dilution.[1]- Add the stock solution slowly while gently mixing the medium. |
| Precipitate forms over time during incubation. | - The compound is unstable in the culture medium at 37°C.- The concentration is at the border of its solubility limit, and slight changes in temperature or pH cause it to fall out of solution. | - Perform a stability test of this compound in your specific culture medium over the time course of your experiment.- Lower the working concentration of this compound.- Visually inspect the culture plates under a microscope for any signs of precipitation before and during the experiment. |
| Inconsistent or non-reproducible experimental results. | - Incomplete dissolution of the this compound stock solution.- Precipitation of the compound in the assay plate.- Degradation of the stock solution over time. | - Ensure the stock solution is fully dissolved. Gentle warming and vortexing can help.[4]- Visually confirm the absence of precipitate in the wells during the experiment.- Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL | [5] |
| Ethanol | Approximately 30 mg/mL | [5] |
| Ethanol:PBS (pH 7.2) (1:3) | Approximately 0.25 mg/mL | [5] |
Table 2: General Guidelines for Maximum Tolerated DMSO Concentration in Various Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (approx.) | Notes | Reference(s) |
| General Guideline | ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells. | [3] |
| General Guideline | ≤ 0.5% | Generally tolerated by many robust cell lines for short-term exposure. | [3] |
| HeLa | Can tolerate up to 1-2% without significant immediate toxicity, but lower concentrations are recommended for longer incubations. | Cytotoxicity is concentration and time-dependent. | [6][7] |
| HepG2 | Cytotoxicity observed at concentrations of 1.25% and above. | Sensitive to higher concentrations of DMSO. | [2][8] |
| MCF-7 | Can be sensitive, with significant viability reduction at 1-2% after 24 hours. | Lower concentrations (≤0.5%) are advisable. | [3][7] |
| A549 | Generally tolerant to lower concentrations of DMSO. | Specific tolerance should be determined experimentally. | |
| Note: This table provides general guidelines. It is highly recommended to perform a dose-response curve to determine the optimal and non-toxic concentration of DMSO for your specific cell line and experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
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This compound powder
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High-purity, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
-
Calibrated pipette
Procedure:
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of sterile DMSO to achieve the target stock concentration (e.g., 10-50 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be used if necessary.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution in DMSO
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Sterile cell culture medium (pre-warmed to 37°C)
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Sterile microcentrifuge tubes or a 96-well plate
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Microscope
Procedure:
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Prepare a series of dilutions of the this compound stock solution in the pre-warmed cell culture medium. It is recommended to keep the final DMSO concentration constant across all dilutions and below the known toxic level for the cell line.
-
For example, prepare final concentrations of this compound ranging from a high concentration where precipitation is expected down to a low, fully soluble concentration.
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Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the intended duration.
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Visually inspect each dilution for any signs of precipitation, both macroscopically (cloudiness) and microscopically (crystals or amorphous particles).
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The highest concentration that remains clear and free of precipitate throughout the incubation period is considered the maximum soluble concentration under those specific conditions.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Overcoming Ganoderic Acid D Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Ganoderic acid D (GA-D). It provides troubleshooting guidance and answers to frequently asked questions that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ganoderic acid D in cancer cells?
A1: Ganoderic acid D (GA-D) is a triterpenoid from the mushroom Ganoderma lucidum that exhibits anticancer activity through multiple pathways. Primarily, it inhibits cell proliferation by down-regulating the PI3K/Akt/mTOR signaling pathway.[1] This disruption leads to the induction of both apoptosis (programmed cell death) and autophagic cell death.[1][2] In some cancer types, such as esophageal squamous cell carcinoma, GA-D can block the autophagic flux in later stages by impairing the fusion of autophagosomes with lysosomes.[2]
Q2: My cancer cell line is showing low sensitivity to Ganoderic acid D. What are the potential reasons?
A2: There are several potential reasons for observing low sensitivity or resistance to GA-D:
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Solubility Issues: GA-D, like other ganoderic acids, has poor aqueous solubility. Precipitation of the compound in your culture media can lead to a lower effective concentration.[3]
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Cell Line Specificity: The cytotoxic effects of ganoderic acids can vary significantly between different cancer cell lines (e.g., lung, breast, liver, prostate).[1] Your specific cell line may possess intrinsic resistance mechanisms.
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Upregulated Survival Pathways: Cancer cells may have hyperactivated survival pathways that counteract the pro-apoptotic signals from GA-D.
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Drug Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove GA-D from the cell, reducing its intracellular concentration and efficacy. While not specifically documented for GA-D, this is a common mechanism of drug resistance.[4][5]
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Metabolic Reprogramming: Resistant cells may adapt their metabolic pathways, such as glycolysis, to survive treatment. For example, resistance to other chemotherapeutics has been linked to the stabilization of Hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of glycolysis.[4][6]
Q3: How can Ganoderic acid D be used to overcome resistance to other chemotherapeutic agents?
A3: GA-D has shown potential in reversing resistance to conventional chemotherapy drugs like gemcitabine in triple-negative breast cancer (TNBC).[6] The mechanism involves the destabilization of HIF-1α. GA-D achieves this by activating the p53/MDM2 pathway, which promotes the ubiquitination and subsequent proteasomal degradation of HIF-1α.[4][6] This leads to the downregulation of key glycolysis genes (e.g., GLUT1, HK2, PKM2), thereby inhibiting the high glycolytic rate that resistant cells often rely on for survival.[6] This suggests GA-D could be a valuable adjuvant in combination therapies to resensitize resistant tumors.
Q4: Are there known IC50 values for Ganoderic acid D?
A4: Specific IC50 values for Ganoderic acid D are context-dependent and vary by cell line and experimental duration. For instance, in esophageal squamous cell carcinoma cell lines (EC9706 and Eca109), GA-D was effective at concentrations ranging from 10 to 40 µM when treated for 24 hours.[2] For comparison, the IC50 values of other ganoderic acids in different cancer cell lines are provided in the data table below.
Troubleshooting Guides
Problem 1: Low or Inconsistent Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| Compound Precipitation | Ganoderic acids have poor aqueous solubility.[3] Prepare a high-concentration stock in DMSO and perform serial dilutions in pre-warmed (37°C) culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Visually inspect for precipitation under a microscope after adding the compound to the wells.[3] |
| Incomplete Dissolution | Ensure the GA-D is fully dissolved in your stock solvent. Use gentle heating (37°C water bath) or sonication to aid dissolution. Filter the stock solution through a 0.22 µm solvent-compatible filter to remove any micro-precipitates.[3] |
| Stock Solution Degradation | Aliquot your GA-D stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock from light.[3] |
| Sub-optimal Treatment Conditions | Optimize the treatment duration (e.g., 24, 48, 72 hours) and concentration range for your specific cell line.[7] |
Problem 2: Cells Appear to be Developing Acquired Resistance
| Potential Cause | Recommended Solution |
| Drug Efflux Pump Upregulation | Investigate the expression of common efflux pumps like ABCB1 (MDR1). Consider co-treatment with known efflux pump inhibitors (EPIs) to see if sensitivity to GA-D is restored.[4][5] |
| Activation of Pro-survival Signaling | Profile key survival pathways (e.g., PI3K/Akt, MAPK) using Western blot to identify any upregulation post-treatment.[8] Consider combination therapy with an inhibitor targeting the identified activated pathway. |
| Metabolic Shift to Glycolysis | Assess the glycolytic rate of your cells (e.g., glucose uptake or lactate production assays). Investigate the stability of HIF-1α. As GA-D can promote HIF-1α degradation, ensure the p53/MDM2 pathway is functional in your cell line.[4][6] |
Data Presentation
Table 1: Summary of Ganoderic Acid D Effects on Protein Expression
| Protein | Signaling Pathway | Effect of GA-D Treatment | Cancer Type | Reference |
| p-PI3K | PI3K/Akt/mTOR | Downregulation | Esophageal Squamous Cell Carcinoma | [2] |
| p-Akt | PI3K/Akt/mTOR | Downregulation | Esophageal Squamous Cell Carcinoma | [2] |
| p-mTOR | PI3K/Akt/mTOR | Downregulation | Esophageal Squamous Cell Carcinoma | [2] |
| HIF-1α | Glycolysis Regulation | Downregulation (via proteasomal degradation) | Gemcitabine-Resistant TNBC | [4][6] |
| GLUT1 | Glycolysis | Downregulation | Gemcitabine-Resistant TNBC | [6] |
| HK2 | Glycolysis | Downregulation | Gemcitabine-Resistant TNBC | [6] |
| PKM2 | Glycolysis | Downregulation | Gemcitabine-Resistant TNBC | [6] |
Table 2: Comparative IC50 Values of Various Ganoderic Acids
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Ganoderic acid T | Caco-2 | Colorectal | 33.42 | [7] |
| Ganoderic acid T | HepG2 | Liver | 28.93 | [7] |
| Ganoderic acid T | HeLa | Cervical | 20.87 | [7] |
| Ganoderic acid DM | Caco-2 | Colorectal | 41.27 | [7] |
| Ganoderic acid DM | HepG2 | Liver | 35.84 | [7] |
| Ganoderic acid DM | HeLa | Cervical | 29.61 | [7] |
| Ganoderic acid A | HepG2 | Liver | 187.6 (24h), 203.5 (48h) | [9] |
| Ganoderic acid A | SMMC7721 | Liver | 158.9 (24h), 139.4 (48h) | [9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.[7]
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Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of Ganoderic acid D in culture medium. Remove the old medium from the wells and add the GA-D-containing medium. Include a vehicle control (e.g., DMSO at <0.5%) and a positive control (a known anticancer drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[7]
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of GA-D for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Wash the cells with ice-cold PBS.
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Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression or phosphorylation of key proteins.[8][10]
-
Sample Preparation: After treating cells with GA-D in 6-well plates, wash them with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in SDS loading buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting your protein of interest (e.g., p-Akt, Akt, HIF-1α, GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Promising FDA-approved drugs with efflux pump inhibitory activities against clinical isolates of Staphylococcus aureus | PLOS One [journals.plos.org]
- 6. Ganoderic acid D attenuates gemcitabine resistance of triple-negative breast cancer cells by inhibiting glycolysis via HIF-1α destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
selecting the appropriate internal standard for Ganoderic acid D2 quantification
Welcome to the technical support center for the quantification of Ganoderic acid D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting an appropriate internal standard and troubleshooting common issues during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for the quantification of this compound?
Q2: Since a stable isotope-labeled internal standard for this compound is unavailable, what are the recommended alternatives?
A2: In the absence of a SIL internal standard, a structural analogue is the next best choice. A good structural analogue should have similar physicochemical properties to this compound, including polarity, ionization efficiency, and extraction recovery, but be chromatographically resolved from it and other sample components[1]. For the quantification of a mixture of five ganoderic acids, including Ganoderic acid D, hydrocortisone has been successfully used as an internal standard in a validated LC-MS/MS method[2][3]. Other structurally related triterpenoids could also be considered, provided they meet the criteria for a good internal standard.
Q3: What are the key characteristics to consider when selecting a structural analogue as an internal standard?
A3: When selecting a structural analogue as an internal standard, the following characteristics are crucial:
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Structural Similarity: The internal standard should have a similar core structure to this compound to ensure comparable behavior during sample preparation and analysis.
-
Physicochemical Properties: Properties such as pKa, logP, and solubility should be similar to those of this compound.
-
Chromatographic Behavior: The internal standard should be well-resolved from this compound and other analytes in the sample to avoid interference.
-
Mass Spectrometric Behavior: The internal standard should exhibit good ionization and fragmentation patterns, distinct from this compound, to allow for selective detection.
-
Commercial Availability and Purity: The internal standard should be readily available in high purity.
-
Absence in Samples: The selected compound must not be naturally present in the samples being analyzed.
Q4: Can you provide a list of potential structural analogues for this compound?
A4: Besides the validated use of hydrocortisone, other commercially available triterpenoids and steroids with similar structural features could be investigated. Based on structural similarity, the following compounds could be considered for evaluation as internal standards. Please note that these would require method validation.
| Compound | Class | Rationale for Consideration |
| Hydrocortisone | Corticosteroid | Validated for use with Ganoderic acid D[2][3]. |
| Cortisone acetate | Corticosteroid | Structurally similar to hydrocortisone. |
| Ganoderic acid A | Ganoderic Acid | Structurally very similar to this compound. |
| Ganoderic acid B | Ganoderic Acid | Another major ganoderic acid with a similar core structure. |
| Ursolic Acid | Triterpenoid | A common triterpenoid with a pentacyclic structure. |
| Oleanolic Acid | Triterpenoid | An isomer of ursolic acid, also a common triterpenoid. |
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) for this compound or the internal standard.
-
Possible Cause: Inappropriate mobile phase pH, column degradation, or sample solvent mismatch.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ganoderic acids are acidic. Ensure the mobile phase pH is appropriate to maintain them in a single ionic form. Adding a small amount of formic acid or acetic acid is common[2][3].
-
Check Column Health: Flush the column with a strong solvent or replace it if it's old or has been used with complex matrices.
-
Solvent Matching: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
Issue 2: High variability in results between injections.
-
Possible Cause: Inconsistent sample preparation, matrix effects, or instrument instability.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure consistent and precise execution of all sample preparation steps, including extraction and dilution.
-
Evaluate Matrix Effects: Matrix effects can suppress or enhance the ionization of the analyte and internal standard. A post-column infusion study can help to identify the presence of matrix effects. If significant, consider further sample cleanup or using a more closely matched internal standard.
-
Check Instrument Performance: Verify the stability of the LC flow rate, autosampler injection volume, and MS detector response.
-
Issue 3: Low recovery of this compound and the internal standard.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures (e.g., methanol, ethanol, acetonitrile) to find the most efficient extraction solvent for your sample matrix.
-
Optimize Extraction Technique: Compare different extraction methods such as ultrasonication, maceration, or accelerated solvent extraction to improve recovery.
-
Adjust pH: For acidic compounds like ganoderic acids, adjusting the pH of the extraction solvent might improve recovery.
-
Issue 4: Interference peaks co-eluting with the analyte or internal standard.
-
Possible Cause: Presence of isomeric compounds or other matrix components with similar properties.
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Modify the mobile phase gradient, change the column chemistry (e.g., different C18 phase, or a phenyl-hexyl column), or adjust the column temperature.
-
Enhance Sample Cleanup: Implement an additional sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help to distinguish between the analyte and interfering compounds with the same nominal mass.
-
Experimental Protocols
Validated LC-MS/MS Method for Ganoderic Acids (including Ganoderic Acid D) using Hydrocortisone as Internal Standard
This protocol is adapted from the validated method described by Liu et al. (2011)[2][3].
1. Sample Preparation (Ultrasonic Extraction)
-
Weigh 1.0 g of the powdered Ganoderma sample into a centrifuge tube.
-
Add 25 mL of methanol.
-
Spike with the internal standard solution (Hydrocortisone) to a final concentration of 150 ng/mL.
-
Vortex for 1 minute.
-
Perform ultrasonic extraction for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC System | Agilent 1200 series or equivalent |
| Column | Agilent Zorbax XDB-C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : Formic Acid (42:58:0.5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mode | Positive and Negative (polarity switching) |
| MRM Transitions | Ganoderic Acid D: m/z 499.3 → 439.3 |
| Hydrocortisone (IS): m/z 363.2 → 121.1 | |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following table summarizes the validation data for the quantification of Ganoderic Acid D using hydrocortisone as an internal standard, as reported by Liu et al. (2011)[2][3].
| Parameter | Ganoderic Acid D |
| Linear Range (ng/mL) | 25 - 2500 |
| Regression Equation | y = 0.0021x + 0.015 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 5.0 |
| Limit of Quantification (LOQ) (ng/mL) | 25.0 |
| Precision (RSD%) | Intra-day: < 5.8%, Inter-day: < 6.1% |
| Accuracy (%) | 92.5 - 104.3 |
| Recovery (%) | 85.7 - 93.4 |
Visualizations
Caption: Logical workflow for selecting an internal standard for this compound quantification.
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Synthesis of ganoderic acid analogues to investigate their activity as anti-prostate cancer agents - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Cytotoxic Potency of Ganoderic Acids: A Comparative Analysis of Ganoderic Acid D2 and Ganoderic Acid A
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cytotoxic activity of specific ganoderic acids is crucial for the development of targeted cancer therapies. This guide provides a comparative overview of the cytotoxic effects of Ganoderic Acid D2 and Ganoderic Acid A, summarizing available experimental data, detailing methodologies, and visualizing the complex signaling pathways involved.
Quantitative Comparison of Cytotoxic Activity
To objectively assess the cytotoxic potential of these compounds, the half-maximal inhibitory concentration (IC50) is a key metric. The table below summarizes the available IC50 values for Ganoderic Acid A and the closely related Ganoderic Acid D. Unfortunately, specific IC50 values for this compound are not documented in the reviewed literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 (24h), 203.5 (48h) | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 158.9 (24h), 139.4 (48h) | [1] | |
| Bel7402 | Hepatocellular Carcinoma | 7.25 | [2] | |
| P388 | Murine Leukemia | 7.25 | [2] | |
| SGC7901 | Gastric Cancer | 7.25 | [2] | |
| Ganoderic Acid D | HeLa | Cervical Cancer | 17.3 (48h) |
Note: The absence of data for this compound highlights a significant gap in the current research landscape and underscores the need for direct comparative studies.
Deciphering the Mechanisms: Signaling Pathways in Cytotoxicity
The cytotoxic effects of Ganoderic Acid A and Ganoderic Acid D are mediated through distinct signaling pathways, ultimately leading to cancer cell death.
Ganoderic Acid A has been shown to induce apoptosis through multiple pathways. It can inhibit the JAK-STAT3 signaling pathway, which is crucial for cell proliferation and survival[2]. Furthermore, it can promote apoptosis by regulating the p53 signaling pathway[3][4]. This involves the upregulation of pro-apoptotic proteins and the activation of caspases, key enzymes in the apoptotic cascade[1][2].
Ganoderic Acid D , on the other hand, appears to exert its cytotoxic effects primarily through the inhibition of the mTOR signaling pathway[5]. This inhibition leads to a synergistic induction of both apoptosis and autophagy, a cellular process of self-digestion that can also lead to cell death[5].
Visualizing the Pathways and Processes
To better understand the complex interactions involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing cytotoxicity.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Inflammatory Effects of Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides an objective comparison of the anti-inflammatory properties of different ganoderic acids, supported by experimental data, to aid in the research and development of novel therapeutic agents.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of various ganoderic acids has been evaluated by their ability to inhibit key inflammatory mediators in cellular models, most commonly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of these compounds.
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Inhibitory Effect on NO Production (IC50) | Citation |
| Ganoderic Acid C1 | RAW 264.7 macrophages | LPS | IC50 = 24.5 µg/mL (for TNF-α production) | [1] |
Note: Direct comparative IC50 values for NO inhibition for a range of ganoderic acids from a single study are limited. The value for Ganoderic Acid C1 pertains to the inhibition of TNF-α, another key pro-inflammatory cytokine.
Mechanisms of Action: Modulation of Key Signaling Pathways
Ganoderic acids exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Several ganoderic acids have been shown to interfere with this pathway at different points:
-
Deacetyl Ganoderic Acid F (DeGA F): Has been demonstrated to inhibit the phosphorylation of both IKK and IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[2][3]
-
Ganoderic Acid A (GAA): Inhibits the NF-κB pathway, contributing to its anti-inflammatory effects.[4]
-
Ganoderic Acid C1: Has been shown to inhibit the production of TNF-α through the downregulation of NF-κB signaling.[1]
MAPK Signaling Pathway
The MAPK pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), that are activated by various extracellular stimuli, including LPS. Activated MAPKs can phosphorylate and activate transcription factors, leading to the expression of pro-inflammatory genes.
-
Ganoderic Acid A (GAA): Studies have shown that GAA can significantly suppress the phosphorylation of p38 MAPK in response to inflammatory stimuli.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following outlines the key methodologies used to assess the anti-inflammatory effects of ganoderic acids.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test ganoderic acid for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (a stable product of NO) in the cell culture supernatant.
-
Sample Collection: After treatment and stimulation, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Solution A: Sulfanilamide in phosphoric acid.
-
Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Reaction: Add an equal volume of the Griess reagent to the cell supernatant in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
Ganoderic acids represent a promising class of natural compounds with significant anti-inflammatory potential. Their ability to modulate key signaling pathways like NF-κB and MAPK underscores their therapeutic relevance. While Ganoderic Acid A and Deacetyl Ganoderic Acid F have been more extensively studied, further research involving direct, side-by-side comparisons of a broader range of purified ganoderic acids is crucial. Such studies will enable a more definitive ranking of their potency and a deeper understanding of their structure-activity relationships, ultimately accelerating the development of novel anti-inflammatory drugs. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganoderic Acid D2: A Comparative Analysis of Efficacy Against Standard Chemotherapeutic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of Ganoderic acid D2 against standard chemotherapeutic drugs. The information presented is collated from experimental studies to offer a data-driven overview for research and drug development applications. While direct head-to-head comparative studies on this compound with standard chemotherapy agents in the same cancer cell lines are limited, this guide synthesizes available data for closely related ganoderic acids to provide a comprehensive analysis.
Executive Summary
Ganoderic acids, a class of triterpenoids derived from the mushroom Ganoderma lucidum, have demonstrated significant anti-cancer properties in preclinical studies. These compounds, including this compound and its analogues, exhibit cytotoxic effects against a variety of cancer cell lines, often with a greater selectivity for cancer cells over normal cells compared to conventional chemotherapeutics. The primary mechanisms of action for ganoderic acids involve the induction of apoptosis and autophagy through the modulation of key signaling pathways, such as the mTOR and p53 pathways. Standard chemotherapeutic drugs like doxorubicin and cisplatin, while potent, are often associated with significant toxicity to healthy tissues and the development of drug resistance. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a comparative assessment.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various ganoderic acids and standard chemotherapeutic drugs across different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Ganoderic Acids | |||
| Ganoderic acid D | Esophageal Squamous Carcinoma (EC9706, Eca109) | ~20-40 µM | [1] |
| Ganoderic acid DM | Non-Small Cell Lung Cancer (A549, NCI-H460) | Induces apoptosis and autophagy | [2] |
| Ganoderic acid T | Highly Metastatic Lung Cancer (95-D) | 27.9 µg/ml | [3] |
| Ganoderic acid A | Hepatocellular Carcinoma (HepG2) | 187.6 µM (24h), 203.5 µM (48h) | |
| Hepatocellular Carcinoma (SMMC7721) | 158.9 µM (24h), 139.4 µM (48h) | ||
| Standard Chemotherapeutics | |||
| Doxorubicin | Lung Cancer (A549) | 0.07 mM | [4] |
| Lung Cancer (A549) | 17.83 nM (48h) | [5][6] | |
| Lung Cancer (A549) | > 20 µM (24h) | [7] | |
| Lung Cancer (A549) | 0.56 µg/mL | [8] | |
| Cisplatin | Colon Cancer (HCT116) | 4.2 µg/mL (24h) | [9] |
| Colon Cancer (HCT116) | 18 µg/ml | [10] |
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a standard chemotherapeutic drug for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect the expression levels of key proteins involved in the apoptotic pathway.
Methodology:
-
Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP, p53, p-mTOR).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathways
Ganoderic acids, including Ganoderic acid D, primarily induce apoptosis and autophagy in cancer cells by modulating the PI3K/Akt/mTOR and p53 signaling pathways.[1][2][11][12][13]
Caption: Ganoderic Acid D induced apoptosis and autophagy.
Standard Chemotherapeutic (Doxorubicin) Signaling Pathway
Doxorubicin, a widely used anthracycline antibiotic, exerts its anti-cancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.
Caption: Doxorubicin's mechanism of inducing apoptosis.
Experimental Workflow: Cytotoxicity and Apoptosis Analysis
The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a test compound.
Caption: Workflow for efficacy comparison.
Conclusion
The available preclinical data suggests that ganoderic acids, including analogues of this compound, are promising anti-cancer agents. They exhibit potent cytotoxicity against various cancer cell lines and operate through distinct molecular pathways compared to standard chemotherapeutics. Notably, their ability to induce apoptosis and autophagy via modulation of the mTOR and p53 signaling pathways presents a multi-targeted approach that could potentially overcome some of the limitations of conventional chemotherapy, such as drug resistance and off-target toxicity.
Further research, particularly direct comparative studies of this compound against standard drugs in a wider range of cancer models, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmmj.org [bmmj.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation of Cisplatin Activity in Colorectal Cancer Cells by Lovastatin | Journal of Pharmaceutical Research International [journaljpri.com]
- 11. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Ganoderic Acid D2: HPLC vs. UPLC-MS/MS
For researchers, scientists, and professionals in drug development investigating the therapeutic properties of Ganoderma species, the precise and accurate quantification of its bioactive constituents is crucial. Ganoderic acid D2, a notable triterpenoid, is one such compound of interest. This guide provides an objective comparison of two prominent analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is pivotal for quality control, pharmacokinetic studies, and ensuring the consistency of botanical drug products.
The structural complexity and the presence of numerous similar triterpenoids in Ganoderma extracts present a considerable analytical challenge. Therefore, the validation of analytical methods is essential to ensure reliable and reproducible results. This guide will delve into the validation parameters and performance data of both HPLC-DAD and UPLC-MS/MS methods, offering a comparative overview to assist in selecting the most suitable technique for specific research and quality control needs.
Performance Comparison
The choice between HPLC-DAD and UPLC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. While HPLC-DAD is a robust and cost-effective method suitable for routine quality control, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for research applications and the analysis of complex samples.
| Parameter | HPLC-DAD | UPLC-MS/MS |
| Linearity (r²) | >0.999[1] | >0.998[2] |
| Limit of Detection (LOD) | 0.34–1.41 µg/mL[1] | 0.66–6.55 µg/kg[2] |
| Limit of Quantitation (LOQ) | 1.01–4.23 µg/mL[1] | 2.20–21.84 µg/kg[2] |
| Recovery | 96.85–105.09% | 89.1–114.0%[2] |
| Precision (RSD) | Intraday: 0.8–4.8%Interday: 0.7–5.1% | Intraday: <6.8%Interday: <8.1%[2] |
| Analysis Time | Longer | Faster[3] |
| Cost & Accessibility | More affordable and widely available[3] | More expensive and complex[3] |
| Selectivity | Good | Excellent |
| Sensitivity | Good | Excellent[3] |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of analytical results. Below are typical experimental protocols for the quantification of ganoderic acids using HPLC-DAD and UPLC-MS/MS.
HPLC-DAD Method
-
Sample Preparation: Dried and powdered Ganoderma samples are typically extracted with a solvent like methanol or ethanol using methods such as ultrasonication.[3] The resulting extract is then filtered before injection into the HPLC system.[3]
-
Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[3][4]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% acetic acid or 2% acetic acid) is often employed.[4][5]
-
Detection: The detection wavelength is typically set at 252 nm or 254 nm.[5][6]
-
Flow Rate: A flow rate of around 0.6-1.0 mL/min is generally used.[5][6]
UPLC-MS/MS Method
-
Sample Preparation: Similar to the HPLC method, extraction is performed using a suitable solvent. The extract is filtered prior to analysis.
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer is used. An ACQUITY UPLC BEH C18 column is a common choice.[2]
-
Mobile Phase: A gradient elution with 0.1% (v/v) formic acid in water and acetonitrile is frequently utilized.[2]
-
Ionization: Negative mode electrospray ionization (ESI-) is often used for the analysis of ganoderic acids.[2]
-
Detection: Quantitative analysis is carried out in the Multiple Reaction Monitoring (MRM) mode.[2]
Method Validation and Comparison Workflows
The following diagrams illustrate the typical workflow for HPLC method validation and a comparison between the HPLC and UPLC-MS/MS methods for this compound quantification.
References
- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
- 5. jfda-online.com [jfda-online.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of UPLC and HPLC Methods for Ganoderic Acids
For researchers, scientists, and drug development professionals invested in the therapeutic potential of Ganoderma species, the accurate quantification of its bioactive triterpenoids, particularly ganoderic acids, is paramount. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and ensuring the consistency of herbal medicinal products. This guide provides an objective comparison of two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS).
Ganoderic acids, a complex mixture of structurally similar triterpenoids found in Ganoderma lucidum (Lingzhi or Reishi), present a significant analytical challenge due to their structural similarity and wide concentration range in extracts.[1] This necessitates robust and validated analytical methods for reliable separation and quantification.[1] This guide focuses on the cross-validation parameters of HPLC and UPLC methods, offering a comparative overview to aid in the selection of the most suitable technique for specific research and quality control needs.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC are crucial for reproducibility and comparison. The following sections outline typical experimental protocols for the analysis of ganoderic acids.
Sample Preparation
A common procedure for preparing Ganoderma samples for both HPLC and UPLC analysis involves the following steps:
-
Drying and Pulverization : The fruiting bodies or spores of Ganoderma are dried and finely powdered.[1]
-
Extraction : The powdered sample is extracted using a suitable solvent, such as methanol or ethanol, often aided by ultrasonication.[1]
-
Filtration : The resulting extract is filtered to remove particulate matter before injection into the chromatography system.[1]
HPLC Method
An HPLC method for the determination of ganoderic acids typically utilizes a C18 column and a gradient elution.
-
Instrumentation : An HPLC system equipped with a Diode Array Detector (DAD) is commonly used.[1]
-
Column : A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is a standard choice.[1][2]
-
Mobile Phase : A gradient elution is typically employed, consisting of an aqueous phase (e.g., water with 0.03% phosphoric acid or 0.1% acetic acid) and an organic phase (e.g., acetonitrile).[2][3][4]
-
Flow Rate : A typical flow rate is around 1.0 mL/min.[2]
-
Detection : Detection is commonly performed at a wavelength of 252 nm or 254 nm.[2][4]
-
Column Temperature : The column is often maintained at a constant temperature, for instance, 35°C.[2]
UPLC Method
UPLC methods offer faster analysis times due to the use of smaller particle size columns and higher operating pressures.
-
Instrumentation : A UPLC system, often coupled with a tandem mass spectrometer (MS/MS), provides high sensitivity and selectivity.[5][6]
-
Column : An ACQUITY UPLC BEH C18 column (e.g., 1.7 µm) is a common choice for separating ganoderic acids.[5][6][7]
-
Mobile Phase : Similar to HPLC, a gradient elution with an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is used.[5][6]
-
Flow Rate : A lower flow rate, such as 0.4 mL/min, is often used.[7]
-
Detection : When coupled with MS/MS, detection is performed in multiple reaction monitoring (MRM) mode using electrospray ionization (ESI) in negative mode.[5][6]
Data Presentation: Performance Comparison
The choice between HPLC and UPLC often depends on the specific analytical requirements, such as the need for high throughput, sensitivity, or cost-effectiveness. The following tables summarize the quantitative validation data for both methods, allowing for a direct comparison of their performance characteristics.
Table 1: Comparison of Chromatographic Conditions and Performance
| Parameter | HPLC | UPLC |
| Column Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |
| Analysis Time | Longer | Faster |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Higher |
| Resolution | Good | Higher |
Table 2: Validation Parameters for Ganoderic Acid Analysis
| Validation Parameter | HPLC Methods | UPLC-MS/MS Methods |
| Linearity (r²) | > 0.999[2] | > 0.998[5][6] |
| Limit of Detection (LOD) | 0.34–1.41 µg/mL | 0.66–6.55 µg/kg |
| Limit of Quantification (LOQ) | 1.01–4.23 µg/mL | 2.20–21.84 µg/kg |
| Recovery | 98.5%–99.5%[2] | 89.1%–114.0%[5][6] |
| Precision (RSD) | < 2%[2] | < 8.1% (inter-day)[5][6] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for method validation and a logical comparison of the two techniques.
Caption: Experimental workflow for the cross-validation of HPLC and UPLC methods.
Caption: Logical comparison of key features between HPLC and UPLC.
Conclusion
From the data presented, it is evident that both HPLC-DAD and UPLC-MS are suitable methods for the quantification of Ganoderma triterpenoids, each with its own set of advantages.[1]
-
HPLC-DAD offers a reliable and cost-effective solution for routine quality control where the primary triterpenoids are present in sufficient concentrations.[1] The methods are robust and have been well-established.[8]
-
UPLC-MS , with its smaller column particle sizes, allows for faster analysis times compared to conventional HPLC.[1][8] For research applications requiring high sensitivity, the analysis of complex mixtures, or the quantification of trace-level compounds, the superior selectivity and sensitivity of UPLC-MS make it the more appropriate choice.[1]
The choice between HPLC and UPLC for the analysis of ganoderic acids ultimately depends on the specific application. For routine quality control, a validated HPLC-DAD method is often sufficient. However, for research and development purposes where high throughput and sensitivity are critical, UPLC-MS is the superior technique.
References
- 1. benchchem.com [benchchem.com]
- 2. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Development and validation of a new UPLC-MS/MS method for quantification of ganoderic acid-A loaded nanolipidic carrier in rat plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
Synergistic Effects of Ganoderic Acids with Natural Compounds: A Comparative Guide
A Note on Ganoderic Acid D2: While this guide focuses on the synergistic effects of Ganoderic acids, specific research on this compound in combination with other natural compounds is limited. Therefore, this document centers on the closely related and well-researched Ganoderic acid D (GA-D) as a primary example, alongside comparative data from other Ganoderic acids to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Synergistic Effects
The following tables summarize the synergistic effects of Ganoderic acids when combined with other compounds, highlighting the enhanced therapeutic outcomes observed in preclinical studies.
Table 1: Synergistic Effects of Ganoderic Acid D (GA-D) in Esophageal Squamous Cell Carcinoma (ESCC)
| Cell Lines | Combination | Key Synergistic Effects | Mechanism of Action |
| EC9706 & Eca109 | Ganoderic acid D (10, 20, 40 µM) | Induces synergistic apoptosis and autophagic cell death.[1] | Downregulation of the PI3K/Akt/mTOR signaling pathway.[1] |
Table 2: Comparative Synergistic Effects of Other Ganoderic Acid Combinations
| Ganoderic Acid Derivative | Combination Partner | Cell Line | Key Synergistic Effects | Quantitative Synergy (Combination Index - CI) |
| Ganoderma Triterpenes (GTS) | Doxorubicin (DOX) | HeLa (Cervical Cancer) | Enhanced cytotoxicity, induction of apoptosis, and G0-G1 phase arrest.[2] | CI values were all below 1, indicating a synergistic effect.[2] |
| Ganoderic Acid A (GAA) | Quercetin (QCT) | SNU719 (EBV-Associated Gastric Carcinoma) | Reinforced QCT-mediated cytotoxicity and apoptosis. The combination of 0.49 mM GAA with QCT led to a 2.73-fold increase in cell death compared to QCT alone.[3] | Not explicitly calculated, but synergistic induction of early apoptosis was observed.[3] |
Signaling Pathways and Experimental Workflow
Ganoderic Acid D (GA-D) Signaling Pathway in ESCC
GA-D exerts its synergistic effect by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Downregulation of this pathway leads to the induction of both apoptosis and autophagy.
Experimental Workflow for Synergy Analysis
A typical workflow to determine the synergistic effects of this compound with another natural compound involves a series of in vitro assays to assess cell viability, apoptosis, and the underlying molecular mechanisms.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds, both individually and in combination.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of Ganoderic acid, the natural compound of interest, or their combination. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curves. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the MTT assay. After treatment, harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and relevant signaling pathways.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, p-Akt, p-mTOR, cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as GAPDH or β-actin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ganoderic acid D prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin Synergistically Inhibit EBV-Associated Gastric Carcinoma with Ganoderma lucidum Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid D2: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid D2, a lanostane triterpenoid derived from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential as a therapeutic agent. This guide provides a comprehensive comparison of the documented effects of this compound on both normal and cancerous cells, with a focus on esophageal squamous cell carcinoma (ESCC). The information presented herein is synthesized from experimental data to support researchers and professionals in the field of drug development.
Comparative Efficacy: Cytotoxicity and Apoptosis
This compound exhibits a differential cytotoxic effect, showing pronounced activity against cancer cells while having a lesser impact on normal cells. This selectivity is a crucial attribute for a potential anti-cancer therapeutic.
Quantitative Data Summary
| Table 1: Cell Viability in Esophageal Squamous Carcinoma Cells (EC9706 & Eca109) after 24h Treatment with this compound | | :--- | :--- | :--- | | Concentration of this compound (µM) | EC9706 Cell Viability (%) | Eca109 Cell Viability (%) | | 10 | ~80% | ~85% | | 20 | ~60% | ~65% | | 40 | ~40% | ~45% |
Data extrapolated from graphical representations in Shao et al., 2020.[1]
| Table 2: Apoptosis Induction in Esophageal Squamous Carcinoma Cells (EC9706 & Eca109) after 24h Treatment with this compound | | :--- | :--- | :--- | | Concentration of this compound (µM) | EC9706 Apoptosis Rate (%) | Eca109 Apoptosis Rate (%) | | 10 | ~15% | ~12% | | 20 | ~25% | ~20% | | 40 | ~35% | ~30% |
Data extrapolated from graphical representations in Shao et al., 2020.[1]
Mechanism of Action: Signaling Pathways
This compound appears to exert its effects through distinct signaling pathways in cancer and normal cells. In cancer cells, it primarily induces cell death and inhibits proliferation, whereas in normal cells, it has been observed to protect against cellular senescence.
Signaling Pathway in Cancer Cells (ESCC)
In esophageal squamous cell carcinoma cells, this compound induces synergistic apoptotic and autophagic cell death.[1] This is achieved through the downregulation of the PI3K/Akt/mTOR signaling pathway.[1] The inhibition of this pathway disrupts cancer cell proliferation and survival.
Caption: this compound signaling in cancer cells.
Signaling Pathway in Normal Cells (Human Amniotic Mesenchymal Stem Cells)
In a study on normal human amniotic mesenchymal stem cells (hAMSCs), this compound was found to protect against oxidative stress-induced senescence. It achieves this by activating the CaM/CaMKII/NRF2 signaling pathway, which is involved in the cellular stress response and antioxidant defense. This suggests a protective role for this compound in normal cells.
References
A Comparative Guide to the Structure-Activity Relationship of Ganoderic Acid D2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among them, Ganoderic acid D2 (GAD2) has emerged as a compound of interest. This guide provides a comparative overview of the structure-activity relationships (SAR) of GAD2 and its analogs, summarizing key quantitative data where available, detailing relevant experimental protocols, and visualizing implicated signaling pathways to support further research and drug development efforts.
Structure-Activity Relationship of Ganoderic Acids
The biological activity of ganoderic acids is intricately linked to the specific functional groups and their stereochemistry on the lanostane skeleton. While direct comparative studies on a wide range of GAD2 analogs with corresponding quantitative data are limited in the publicly available literature, general SAR principles for the broader class of ganoderic acids provide valuable insights into how structural modifications may influence efficacy.
Key structural features that modulate the biological activities of ganoderic acids include:
-
C-3 Position: The presence of a carbonyl group at the C-3 position is often considered essential for the cytotoxicity of ganoderic acids.
-
C-7 Position: Modifications at the C-7 position, such as the presence of a carbonyl group, have been linked to the inhibition of osteoclast differentiation.
-
Side Chain Carboxyl Group: A free carboxyl group in the side chain is crucial for the inhibitory activity against enzymes like aldose reductase and α-glucosidase. Esterification of this group generally leads to a significant decrease in activity.
-
Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the lanostane skeleton can significantly impact activity. For instance, hydroxyl groups at C-3, C-7, and C-15 are considered important for potent aldose reductase inhibition.
-
Double Bonds: The presence and position of double bonds in the lanostane core and the side chain can also influence biological activity.
Data Presentation: A Comparative Look at Ganoderic Acid Analogs
Direct quantitative comparisons of GAD2 with a series of its specifically synthesized or isolated analogs are not extensively available in the current literature. However, to illustrate the impact of structural modifications on biological activity within the ganoderic acid family, the following table summarizes IC50 values for various analogs of other prominent ganoderic acids, such as Ganoderic Acid A (GAA) and Ganoderic Acid DM (GA-DM). This data, while not a direct comparison for GAD2, serves as a valuable proxy for understanding the SAR principles that likely govern the activity of GAD2 analogs as well.
| Compound | Target/Cell Line | Biological Activity | IC50 (µM) |
| Ganoderic Acid A (GAA) Amide Derivatives | |||
| GAA | MCF-7 (Breast Cancer) | Cytotoxicity | > 50 |
| GAA-A2 (n-hexyl amide) | MCF-7 (Breast Cancer) | Cytotoxicity | 15.3 |
| GAA-A2 (n-hexyl amide) | HepG2 (Liver Cancer) | Cytotoxicity | 18.2 |
| GAA-A2 (n-hexyl amide) | SJSA-1 (Osteosarcoma) | Cytotoxicity | 25.7 |
| Ganoderic Acid DM (GA-DM) Analogs | |||
| GA-DM | PC3 (Prostate Cancer) | Cytotoxicity | 40 |
| Methyl Ganoderate DM | PC3 (Prostate Cancer) | Cytotoxicity | 0.3 |
| Other Ganoderic Acids | |||
| Ganoderic Acid Df | Human Aldose Reductase | Enzyme Inhibition | 22.8 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the biological activity of ganoderic acid analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or its analogs, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ganoderic acid analogs. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Enzyme Inhibition: Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.
Materials:
-
Human recombinant aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
This compound or its analogs, dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the ganoderic acid analog at various concentrations.
-
Enzyme Addition: Add the aldose reductase enzyme to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitoring of Reaction: Immediately monitor the decrease in absorbance at 340 nm for several minutes. This decrease corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value can be calculated from a dose-response curve.
Signaling Pathway Visualization
Ganoderic acids have been shown to modulate various signaling pathways involved in cell growth, proliferation, and fibrosis. One of the key pathways affected is the Transforming Growth Factor-β (TGF-β)/Smad pathway.
TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is implicated in fibrosis and cancer. Some ganoderic acids have been shown to inhibit this pathway, thereby reducing the expression of fibrotic markers.
Caption: TGF-β/Smad signaling pathway and potential inhibition by this compound.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic effects of this compound analogs.
Caption: A typical experimental workflow for cytotoxicity screening of GAD2 analogs.
Conclusion
The structure-activity relationship of this compound and its analogs presents a promising area for the development of novel therapeutic agents. While a comprehensive library of GAD2 analogs with corresponding quantitative biological data is yet to be fully established in the literature, the foundational SAR principles derived from the broader ganoderic acid family provide a rational basis for the design of new, more potent compounds. The experimental protocols and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools to further investigate the therapeutic potential of this fascinating class of natural products. Future studies focusing on the systematic synthesis and biological evaluation of GAD2 analogs are warranted to fully elucidate their therapeutic promise.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
